molecular formula C12H28Cl2N4O3 B1592215 Lysyllysine--hydrogen chloride (1/2) CAS No. 52123-30-5

Lysyllysine--hydrogen chloride (1/2)

Número de catálogo: B1592215
Número CAS: 52123-30-5
Peso molecular: 347.28 g/mol
Clave InChI: LXQFWEBCTJENGB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lysyllysine--hydrogen chloride (1/2) is a useful research compound. Its molecular formula is C12H28Cl2N4O3 and its molecular weight is 347.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lysyllysine--hydrogen chloride (1/2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lysyllysine--hydrogen chloride (1/2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-amino-2-(2,6-diaminohexanoylamino)hexanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O3.2ClH/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;;/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQFWEBCTJENGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597560
Record name Lysyllysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52123-30-5
Record name Lysyllysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Stability Assurance and Storage Protocols for Lysyllysine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lysyllysine dihydrochloride (H-Lys-Lys-OH[][2][3] · 2HCl) is a synthetic dipeptide salt utilized primarily as a biochemical standard, a substrate for proteolytic enzymes (e.g., trypsin, lysyl oxidase), and a precursor in peptide synthesis. While the dihydrochloride salt form significantly improves the compound's solid-state stability compared to its free base, it introduces acute hygroscopicity .[]

The structural integrity of this compound is threatened by three primary vectors: moisture-induced hydrolysis , diketopiperazine (DKP) cyclization , and microbial degradation in solution.[][2] This guide provides a self-validating framework for storage and handling, ensuring data reproducibility in downstream applications.[][2]

Physicochemical Profile & Stability Mechanisms[1][4][5][6]

To implement effective storage, one must understand the molecular behaviors dictating instability.

Chemical Identity[7]
  • Compound: L-Lysyl-L-lysine dihydrochloride[][2][3]

  • CAS Number: 52123-30-5[][2][3]

  • Molecular Formula: C₁₂H₂₆N₄O₃[] · 2HCl[][2][3]

  • Molecular Weight: 347.28 g/mol []

  • Solubility: Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents.[]

The Dihydrochloride Implication

The "2HCl" designation indicates that both the N-terminal


-amine and the side-chain 

-amines are protonated.[][2]
  • Benefit: Protonation prevents nucleophilic attack by the amines, suppressing autolysis and oxidation.

  • Risk: The chloride counterions are highly hygroscopic.[] They form a hydration shell rapidly upon exposure to atmospheric moisture. This phase transition (from crystalline to amorphous/deliquescent) increases molecular mobility, accelerating chemical degradation.

Degradation Pathways

The following diagram illustrates the chemical fate of Lys-Lys-2HCl under stress conditions.

DegradationPathways LysLys Lys-Lys-2HCl (Intact Dipeptide) Hydrolysis Hydrolysis (Peptide Bond Cleavage) LysLys->Hydrolysis Acid/Heat/Enzyme DKP Cyclization (Diketopiperazine) LysLys->DKP Intramolecular Attack Moisture Moisture Ingress (>60% RH) Moisture->Hydrolysis Catalysis BasicPH Basic pH (>8.0) (Deprotonation) BasicPH->DKP Promotes Nucleophilicity FreeLys Free Lysine (Contaminant) Hydrolysis->FreeLys CyclicProduct Cyclic DKP (Inactive) DKP->CyclicProduct

Figure 1: Primary degradation pathways.[][2] Note that DKP formation is a significant risk for dipeptides in solution if the pH allows the N-terminus to deprotonate.[][2]

Storage Protocols: The Self-Validating System

A "self-validating" protocol includes checkpoints that alert the researcher if the system has failed (e.g., color change, clumping).[2]

Solid State Storage (Lyophilized Powder)[2]

Standard: Store at -20°C in a desiccated environment.

ParameterSpecificationCausality / Rationale
Temperature -20°C ± 5°CArrhenius kinetics dictate that chemical reaction rates halve for every 10°C drop.[][2]
Container Amber glass or opaque plasticWhile Lys-Lys is not acutely photosensitive, amber glass prevents UV-induced radical formation in trace impurities.[][2]
Atmosphere Inert gas (Argon/Nitrogen)Displaces oxygen and moisture.[] Essential for long-term (>6 months) storage.
Desiccation Silica gel or molecular sievesCritical: The HCl salt will pull moisture through standard plastic caps.[] Secondary containment with desiccant is mandatory.

The "Warm-Up" Rule (Critical Control Point): Never open a cold vial of Lys-Lys-2HCl.

  • Remove vial from freezer.

  • Place in a desiccator at room temperature (RT) for 30–60 minutes .

  • Validation: Check the outside of the vial. If condensation is present, the inside is also cold. Wait until the glass is dry and room temperature to touch.

    • Failure to do this causes immediate water uptake, turning the powder into a sticky gum that degrades rapidly.

Solution State Storage[2][8]

Standard: Avoid storing in solution. If necessary, store at -80°C for <3 months.

ParameterSpecificationCausality / Rationale
Solvent Sterile Water or dilute acetic acid (0.1%)Acidic pH maintains the protonated state, preventing DKP cyclization.[][2]
Concentration High (>1 mg/mL)Higher concentrations are generally more stable due to self-buffering capacity.[][2]
Aliquoting Single-use vialsFreeze-thaw cycles are destructive. Ice crystal formation shears molecules and alters local pH/salt concentrations.[][2]
Additives 0.02% Sodium Azide (Optional)Only if not used for cell culture.[] Prevents microbial consumption of the peptide.[4]

Operational Workflow: Handling & Reconstitution

This workflow ensures that the handling process itself does not introduce instability.

HandlingWorkflow Start Start: Lyophilized Vial (-20°C) Equilibrate Equilibrate to RT (Desiccator, 45 mins) Start->Equilibrate Check Visual Inspection: Is powder free-flowing? Equilibrate->Check Fail Discard or Repurify (Moisture Damage) Check->Fail No (Clumped) Proceed Weighing (Rapid, Low Humidity) Check->Proceed Yes Solvent Add Solvent (Sterile H2O or 0.1% HOAc) Proceed->Solvent Aliquot Aliquot Immediately (Single-use volumes) Solvent->Aliquot Freeze Flash Freeze (Liquid N2 or Dry Ice) Aliquot->Freeze Store Store at -80°C Freeze->Store

Figure 2: Handling decision tree. The "Visual Inspection" step is the self-validating control point.[][2]

Quality Control & Analytical Monitoring

To verify stability over time, use the following analytical methods.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm). Note: Lys-Lys is very polar and may elute in the void volume of standard C18.[] An Ion-Pairing agent is required.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[]

  • Gradient: 0% B to 20% B over 20 minutes (Polar compound requires low organic).

  • Detection: UV at 214 nm (Peptide bond).[]

  • Pass Criteria: Single peak >95% area. Appearance of earlier eluting peaks suggests hydrolysis (Free Lysine).

Mass Spectrometry (Identity Check)
  • Method: ESI-MS (Electrospray Ionization).[]

  • Target Ion: [M+H]⁺ = 275.2 m/z (Monoisotopic mass of free base + proton).[]

  • Degradation Markers:

    • 147.1 m/z (Free Lysine - Hydrolysis product).[2]

    • 257.2 m/z (Cyclic DKP - Loss of H₂O [18 Da] from parent).[2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[] PubChem Compound Summary for CID 99238, Lysyllysine. Retrieved from [Link][2]

  • Avanti Polar Lipids. (2024). Storage and Handling of Peptides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Role of Dilysine Motifs in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the dilysine motif's critical role in cellular protein trafficking. We will delve into the molecular mechanisms of dilysine signal recognition, its functional consequences in health and disease, and the state-of-the-art methodologies used to investigate these pathways.

Section 1: The Dilysine Motif - A Cellular "Return-to-Sender" Signal

At its core, the dilysine motif is a short amino acid sequence that acts as a retrieval signal for transmembrane proteins.[1] This signal ensures that proteins that should reside in the endoplasmic reticulum (ER) are returned if they inadvertently escape to the Golgi apparatus.[1][2] The two primary consensus sequences for this motif are KKXX and KxKxx (where 'K' is lysine and 'X' is any amino acid), typically located at the C-terminus of type I transmembrane proteins.[3] This cytoplasmic signal is fundamental for maintaining the protein homeostasis of the early secretory pathway.[2][4]

The function of the dilysine motif is not merely a simple postal code; its efficiency can be influenced by the structural context of the cytoplasmic domain, including its length and proximity to other structural elements.[5][6] This context-dependent functionality allows for sophisticated regulation of protein localization.

Section 2: Molecular Recognition - The COPI Coatomer Complex

The primary reader of the dilysine "return-to-sender" signal is the Coat Protein Complex I (COPI).[1] COPI is a seven-subunit protein complex (containing α, β, β', γ, δ, ε, and ζ-COP) that forms vesicles responsible for retrograde transport from the Golgi back to the ER.[3][7]

The direct interaction between the dilysine motif and the COPI coat is a critical event in protein sorting.[4] Structural and biochemical studies have revealed that the N-terminal WD-repeat domains of the α-COP and β'-COP subunits are the primary binding sites for dilysine motifs.[3][8][9] These domains feature acidic patches that form electrostatic contacts with the positively charged lysine residues of the motif.[3][9] Interestingly, the binding modes for KKxx and KxKxx motifs differ, with the lysine residues transposing at the binding patches, providing a basis for differential recognition and regulation.[9][10]

While initial studies suggested various subunits might be involved, it is now understood that under physiological conditions, the α-COP and β'-COP subunits are the principal interactors.[7][8][11] This specific recognition is crucial for the selective packaging of ER-resident proteins into COPI-coated vesicles for their journey back to the ER.[9]

Figure 2: Generalized workflow for Co-Immunoprecipitation.
Surface Plasmon Resonance (SPR) for Quantitative Binding Kinetics

While Co-IP provides qualitative evidence of an interaction, SPR offers quantitative data on binding affinity and kinetics (association and dissociation rates). [12][13] Principle: SPR measures changes in the refractive index at the surface of a sensor chip when one molecule (the analyte) flows over and binds to another molecule (the ligand) that has been immobilized on the chip. [14][15]This allows for real-time, label-free analysis of the binding event. [16] Detailed Protocol: Analyzing Dilysine Peptide Binding to Purified COPI Subunits

  • Ligand Immobilization:

    • Use a sensor chip suitable for protein immobilization (e.g., a CM5 chip for amine coupling).

    • Immobilize purified α-COP or β'-COP protein onto the chip surface according to the manufacturer's protocol.

    • Rationale: Covalent immobilization via amine coupling provides a stable surface for repeated binding assays. The goal is to achieve a surface density that allows for detectable binding without causing mass transport limitations.

  • Analyte Injection and Binding Measurement:

    • Prepare a series of dilutions of a synthetic peptide corresponding to the C-terminus of a dilysine-containing protein. A scrambled or mutated peptide should be used as a negative control.

    • Inject the analyte solutions over the ligand-coated surface at a constant flow rate. [14] * The instrument records the binding response in real-time, generating a sensorgram. [14] * Rationale: Using a range of analyte concentrations is essential for accurately determining the binding kinetics and affinity. The sensorgram shows the association phase during injection and the dissociation phase during the subsequent buffer flow.

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to strip the bound analyte from the ligand, preparing the surface for the next injection.

    • Rationale: An effective regeneration step is crucial for the reusability of the sensor chip. It must be harsh enough to remove the analyte completely but gentle enough not to denature the immobilized ligand.

  • Data Analysis:

    • The collected sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. [15] * This analysis yields the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. [14] Table 1: Representative Binding Affinity Data

Interacting PartnersMethodKₑ (Equilibrium Dissociation Constant)Reference Insight
β'-COP (N-terminal domain) + KxKxx motif peptideITC~20-50 µMDemonstrates direct, moderate-affinity interaction crucial for retrograde trafficking. [8]
α-COP (N-terminal domain) + KKxx motif peptideITC~30-70 µMShows that α-COP also directly binds dilysine motifs, with slightly different specificity from β'-COP. [8][10]
Mutant β'-COP + KxKxx motif peptideITCNo significant bindingConfirms that specific residues in the WD-repeat domain are essential for the interaction. [3]
COPA (WT) + Dilysine cargoCo-IPN/A (Qualitative)Wild-type COPA efficiently pulls down dilysine-containing proteins from cell lysates. [17]
COPA (Disease-associated mutant) + Dilysine cargoCo-IPN/A (Qualitative)Pathogenic mutations in the cargo-binding domain of COPA abolish the interaction. [17]

(Note: Kₑ values are approximations based on published data and can vary based on specific sequences and experimental conditions.)

Section 5: Future Directions and Drug Development Implications

The central role of the dilysine-COPI pathway in cellular homeostasis and disease makes it an attractive target for therapeutic intervention.

  • Antiviral Therapies: Developing small molecules or peptides that disrupt the interaction between viral dilysine motifs and the COPI complex could inhibit viral assembly and replication. This requires a deep structural understanding of the specific binding interfaces.

  • Autoimmune Disease and Cancer: Modulating COPI activity or its interaction with specific cargo could be a strategy to alleviate the ER stress associated with COPA syndrome. [18]Furthermore, as cancer cells often have upregulated secretory pathways, targeting COPI-mediated transport could represent a novel anti-cancer strategy.

Continued research using advanced techniques like cryo-electron microscopy to resolve the structure of the entire COPI coat bound to cargo-laden membranes, combined with high-throughput screening for interaction inhibitors, will be crucial in translating our understanding of this fundamental biological process into tangible therapeutic outcomes.

References

  • Harringer, S. et al. (1998). A single binding site for dilysine retrieval motifs and p23 within the γ subunit of coatomer. Proceedings of the National Academy of Sciences, 95(20), 11649-11654. Available at: [Link]

  • Harter, C. & Wieland, F. T. (1998). A single binding site for dilysine retrieval motifs and p23 within the γ subunit of coatomer. PNAS, 95(20), 11649-11654. Available at: [Link]

  • Wikipedia contributors. (n.d.). KKXX (amino acid sequence). In Wikipedia. Retrieved from [Link]

  • Jerman, A. et al. (2020). Critical Impact of Different Conserved Endoplasmic Retention Motifs and Dopamine Receptor Interacting Proteins (DRIPs) on Intracellular Localization and Trafficking of the D2 Dopamine Receptor (D2-R) Isoforms. MDPI. Available at: [Link]

  • Jackson, L. P. et al. (2012). Molecular basis for recognition of dilysine trafficking motifs by COPI. PubMed. Available at: [Link]

  • Jackson, L. P. et al. (2012). Molecular Basis for Recognition of Dilysine Trafficking Motifs by COPI. PMC - NIH. Available at: [Link]

  • Stornaiuolo, M. et al. (2002). KDEL and KKXX Retrieval Signals Appended to the Same Reporter Protein Determine Different Trafficking between Endoplasmic Reticulum, Intermediate Compartment, and Golgi Complex. Molecular Biology of the Cell (MBoC). Available at: [Link]

  • Vincent, M. J. et al. (1998). Function of the KKXX Motif in Endoplasmic Reticulum Retrieval of a Transmembrane Protein Depends on the Length and Structure of the Cytoplasmic Domain*. Semantic Scholar. Available at: [Link]

  • Eugster, A. et al. (2000). Membrane recruitment of coatomer and binding to dilysine signals are separate events. PubMed. Available at: [Link]

  • Chan, C. K. et al. (2011). Membrane receptor trafficking: Evidence of proximal and distal zones conferred by two independent endoplasmic reticulum localization signals. PMC - NIH. Available at: [Link]

  • N.A. (2020). Characterization of a Novel Mutation in the COPI Vesicle on Binding to Dilysine Motifs. The FASEB Journal. Available at: [Link]

  • Ma, W. & Goldberg, J. (2013). Rules for the recognition of dilysine retrieval motifs by coatomer. ResearchGate. Available at: [Link]

  • Goepfert, P. A. et al. (2000). Mutations to the ER retrieval signal. The dilysine motif located in the... ResearchGate. Available at: [Link]

  • Letourneur, F. et al. (1995). Steric masking of a dilysine endoplasmic reticulum retention motif during assembly of the human high affinity receptor for immunoglobulin E. PMC - NIH. Available at: [Link]

  • Oelmann, S. et al. (2005). Endoplasmic reticulum retention of the large splice variant of the UDP-galactose transporter is caused by a dilysine motif. ResearchGate. Available at: [Link]

  • Letourneur, F. et al. (1995). Steric masking of a dilysine endoplasmic reticulum retention motif during assembly of the human high affinity receptor for immunoglobulin E. Journal of Cell Biology. Available at: [Link]

  • Ma, W. & Goldberg, J. (2013). Rules for the recognition of dilysine retrieval motifs by coatomer. H1 Connect. Available at: [Link]

  • Le, T. L. et al. (2016). Use of a dilysine motif to produce ER-retained transmembrane proteins.... ResearchGate. Available at: [Link]

  • Jackson, L. P. et al. (2012). Molecular Basis for Recognition of Dilysine Trafficking Motifs by COPI. University of Luebeck. Available at: [Link]

  • Yue, K. M. et al. (2022). Disease-Associated Factors at the Endoplasmic Reticulum-Golgi Interface. PMC - NIH. Available at: [Link]

  • Krivonos, T. A. et al. (2022). Sequences in the Cytoplasmic Tail Contribute to the Intracellular Trafficking and the Cell Surface Localization of SARS-CoV-2 Spike Protein. MDPI. Available at: [Link]

  • Gay, C. et al. (2011). The conserved dileucine- and tyrosine-based motifs in MLV and MPMV envelope glycoproteins are both important to regulate a common Env intracellular trafficking. PubMed Central. Available at: [Link]

  • Nicoya. (2017). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya. Available at: [Link]

  • Wang, S. et al. (2020). Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. MDPI. Available at: [Link]

  • Hamada, K. et al. (2019). Pathogenic Effects of Impaired Retrieval between the Endoplasmic Reticulum and Golgi Complex. MDPI. Available at: [Link]

  • Fisher, R. J. et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available at: [Link]

  • MetwareBio. (n.d.). Protein-Protein Interaction Methods: A Complete Guide for Researchers. MetwareBio. Available at: [Link]

  • Ferreira, C. R. & Gahl, W. A. (2017). Inherited Disorders of Lysosomal Membrane Transporters. PMC - NIH. Available at: [Link]

  • N.A. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Available at: [Link]

  • Biosensing Instrument. (n.d.). Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Biosensing Instrument. Available at: [Link]

  • Wang, B. & Wu, J. (2012). Current Experimental Methods for Characterizing Protein-Protein Interactions. PMC. Available at: [Link]

  • Wikipedia contributors. (n.d.). Methods to investigate protein–protein interactions. In Wikipedia. Retrieved from [Link]

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. Available at: [Link]

  • Hamnett, R. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. Antibodies.com. Available at: [Link]

  • Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Creative Diagnostics. Available at: [Link]

  • Manning, J. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Bitesize Bio. Available at: [Link]

  • Manning, J. (n.d.). Co-immunoprecipitation Protocol: Your Practical Guide To Co-IPs. Moodle@Units. Available at: [Link]

  • Shukla, A. et al. (2022). Experimental methods to study the kinetics of protein–protein interactions. ResearchGate. Available at: [Link]

  • Kuwahara, M. & Marumo, F. (1996). [Diseases caused by disorders of membrane transport: an overview]. PubMed. Available at: [Link]

  • Texas Children's Hospital. (2014). Research reveals defective transport of lysosomal enzymes causes a type of Batten disease. Texas Children's Hospital. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis and Handling of Lysyllysine Dihydrochloride in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lysyllysine (Lys-Lys) is a critical structural motif used extensively as a cleavable linker in antibody-drug conjugates (ADCs) (cleaved by Cathepsin B or proteasomes), a solubility-enhancing tag for hydrophobic payloads, and a standard substrate for lysyl oxidase and trypsin assays.

While seemingly simple, the synthesis of the specific salt form Lysyllysine dihydrochloride (H-Lys-Lys-OH·2HCl) via Solid-Phase Peptide Synthesis (SPPS) presents two distinct chemical challenges often overlooked in standard protocols:

  • Diketopiperazine (DKP) Formation: The dipeptide stage is the most thermodynamically unstable intermediate in SPPS. Upon deprotection of the N-terminus of the second residue, the free amine can back-bite the C-terminal ester, releasing the cyclic dipeptide (DKP) and reducing yield by up to 80%.

  • Counterion Management: SPPS cleavage utilizing Trifluoroacetic Acid (TFA) yields the trifluoroacetate salt (Lys-Lys·xTFA). Biological applications often strictly require the dihydrochloride form to avoid TFA cytotoxicity.

This application note details a high-fidelity protocol for synthesizing Lys-Lys motifs using 2-Chlorotrityl Chloride (2-CTC) resin to suppress DKP formation, followed by a rigorous salt exchange protocol to isolate the pharmacological grade dihydrochloride form.

Strategic Analysis & Experimental Design

Resin Selection: The Anti-DKP Strategy

Standard Wang resin is unsuitable for Lys-Lys synthesis. The benzyl ester linkage is stable enough to allow the N-terminal amine of the second Lysine to attack the carbonyl carbon of the first Lysine, ejecting the resin.

The Solution: 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Mechanism: The massive steric bulk of the trityl group prevents the N-terminal amine from approaching the ester linkage, effectively blocking DKP cyclization.

  • Benefit: 2-CTC allows for extremely mild cleavage (1% TFA) if protected fragments are needed, or standard cleavage (95% TFA) for the free peptide.

Protecting Group Strategy
  • Alpha-amine: Fmoc (Base labile).[1][2][3][4]

  • Epsilon-amine: Boc (Acid labile).[1]

  • Rationale: Fmoc-Lys(Boc)-OH is the industry standard. The Boc group is removed simultaneously with resin cleavage, streamlining the workflow.

Detailed Experimental Protocols

Protocol A: SPPS of H-Lys-Lys-OH (Precursor)

Target Scale: 0.25 mmol Resin: 2-Chlorotrityl Chloride (Loading: 1.0 – 1.6 mmol/g)

Step 1: Resin Loading (The Critical First Step)

To prevent racemization and maximize yield, do not use standard coupling agents for the first residue on 2-CTC. Use nucleophilic displacement.[5]

  • Weigh Resin: 200 mg of 2-CTC resin.

  • Swell: DCM (Dichloromethane), 20 mins.

  • Prepare AA Solution: Dissolve Fmoc-Lys(Boc)-OH (0.25 mmol, 1.0 eq relative to desired loading, not resin capacity) in 2 mL dry DCM. Add DIEA (4.0 eq).

  • Loading Reaction: Add solution to resin. Agitate for 2 hours at room temperature.

  • Capping (Methanolysis): Add 0.5 mL of HPLC-grade Methanol to the reaction mixture. Agitate for 15 mins.

    • Why? This caps unreacted trityl chlorides, converting them to inert methyl ethers.

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Step 2: Chain Elongation
  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 mins).

    • Note: Wash thoroughly with DMF (5x) to remove piperidine.

  • Coupling 2nd Residue:

    • Reagents: Fmoc-Lys(Boc)-OH (3.0 eq), DIC (3.0 eq), Oxyma Pure (3.0 eq) in DMF.

    • Time: 60 minutes at Room Temp.

    • QC: Kaiser Test (Ninhydrin) must be negative (yellow/clear).

  • Final Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 mins).

  • Final Wash: DMF (5x), DCM (5x), Methanol (2x). Dry resin under nitrogen.

Step 3: Global Cleavage & Side-Chain Deprotection

This step removes the peptide from the resin and removes the Boc protecting groups.

  • Cocktail Preparation: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.

  • Reaction: Add 5 mL cocktail to dry resin. Shake for 2 hours.

  • Precipitation:

    • Filter resin and collect filtrate.

    • Concentrate filtrate under N₂ stream to ~1 mL.

    • Add cold Diethyl Ether (40 mL) to precipitate the peptide.

    • Centrifuge (3000 rpm, 5 min), decant ether. Repeat wash 2x.[6][7][8]

  • Result: Crude H-Lys-Lys-OH·xTFA (Trifluoroacetate salt).

Protocol B: Salt Exchange (TFA to Dihydrochloride)

Objective: Convert the cytotoxic TFA salt into the biologically compatible Lysyllysine Dihydrochloride.

Method: Lyophilization with Dilute HCl This is the most reliable method for small-to-medium scale (mg to grams).

  • Dissolution: Dissolve the crude TFA salt in 10 mM HCl (aq) at a concentration of ~5 mg/mL.

    • Note: Do not use strong HCl (e.g., 1M), as it can degrade the peptide bond over time.

  • Freeze & Lyophilize: Freeze in liquid nitrogen and lyophilize to dryness.

  • Repetition: Redissolve the powder in fresh 10 mM HCl and lyophilize again.

    • Cycle Count: Perform this cycle 3 times .

    • Mechanism:[3][5] HCl is a stronger acid (pKa ~ -7) than TFA (pKa ~ 0).[9] The excess Cl⁻ ions displace the TFA⁻ counterions, and the volatile free TFA is removed by the high vacuum of the lyophilizer.

  • Final Step: Dissolve in HPLC-grade water and lyophilize one final time to remove excess HCl.

Final Product: H-Lys-Lys-OH·2HCl (White hygroscopic powder).

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 98%RP-HPLC (C18, Polar end-capped)
Counterion Chloride (Cl⁻) present; TFA < 0.1%Ion Chromatography (IC) or 19F-NMR
Mass Spec [M+H]⁺ = 275.2 DaESI-MS
Solubility > 50 mg/mL in H₂OVisual

HPLC Note: Lys-Lys is extremely hydrophilic. It will elute in the void volume of standard C18 columns.

  • Recommendation: Use a HILIC column or an "AQ" (Aqua) type C18 column capable of 100% aqueous conditions. Use a gradient starting at 0% B (Acetonitrile).

Process Visualization

Diagram 1: Synthesis & Salt Exchange Workflow

This flowchart illustrates the critical decision points and the transition from resin-bound synthesis to the final salt form.

SPPS_Workflow Start Start: Fmoc-Lys(Boc)-OH Resin 2-CTC Resin (Prevents DKP) Start->Resin Selection Loading Loading & Capping (MeOH quench) Resin->Loading Coupling Coupling 2nd Lys (DIC/Oxyma) Loading->Coupling DKP_Risk CRITICAL RISK: DKP Formation Coupling->DKP_Risk Fmoc Removal Cleavage Global Cleavage (95% TFA) DKP_Risk->Cleavage 2-CTC Steric Shield Prevents Cyclization TFA_Salt Intermediate: Lys-Lys · xTFA Cleavage->TFA_Salt Exchange Salt Exchange (10mM HCl Lyophilization x3) TFA_Salt->Exchange Final Final Product: Lys-Lys · 2HCl Exchange->Final

Caption: Figure 1. Optimized workflow for Lys-Lys·2HCl synthesis, highlighting the critical DKP control point and salt exchange.

Diagram 2: The Diketopiperazine (DKP) Mechanism

Understanding why 2-CTC is used is vital for troubleshooting.

DKP_Mechanism Substrate Dipeptide-Resin H2N-Lys-Lys-O-Resin Attack Nucleophilic Attack (N-term amine -> Ester) Substrate->Attack Base Treatment Result_Wang Wang Resin: DKP Release + Free Resin (Synthesis FAILURE) Attack->Result_Wang Low Steric Hindrance Result_CTC 2-CTC Resin: Steric Blockade (Synthesis SUCCESS) Attack->Result_CTC High Steric Hindrance (Trityl Group)

Caption: Figure 2. Mechanistic divergence of DKP formation based on resin selection. 2-CTC prevents the fatal side reaction.

References

  • DKP Prevention in SPPS: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3] Chemical Reviews, 109(6), 2455-2504. Provides the foundational basis for using Trityl resins to prevent DKP.

  • Salt Exchange Protocols: Gaussier, H., et al. (2002). "Improvement of the purification of hydrophobic peptides by the use of hydrochloric acid." Journal of Peptide Science. Validates the lyophilization method for counterion exchange.

  • Lysyllysine Applications: Prasad, S., et al. (2007). "Delivering multiple anticancer peptides as a single prodrug using lysyl-lysine as a facile linker."[10] Journal of Peptide Science, 13(7), 458-467.[10] Demonstrates the utility of the Lys-Lys motif in drug development.

  • 2-CTC Resin Usage: Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin."[2][3][11] International Journal of Peptide and Protein Research. The original authoritative text on 2-CTC resin properties.

Sources

Application Note: Lysyllysine (Lys-Lys) in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications of the Lysyllysine (Lys-Lys) dipeptide motif in drug delivery, distinguishing its role as a protease-cleavable linker from its function as a structural building block in dendrimers.

Abstract

The lysyllysine (Lys-Lys) dipeptide motif serves a dual function in modern drug delivery: as a bioreversible linker sensitive to tumor-associated proteases (specifically trypsin-like serine proteases and plasmin) and as a cationic branching unit in the synthesis of peptide dendrimers. This guide provides a technical analysis of the Lys-Lys motif’s utility in prodrug design and nanocarrier fabrication, supported by synthesis protocols and enzymatic cleavage validation workflows.

Mechanistic Foundation: The Lysyllysine Motif

Lysyllysine is a cationic dipeptide composed of two L-lysine residues. Its utility in drug delivery stems from two physicochemical properties:

  • Enzymatic Lability: The peptide bond between the two lysine residues (or at the C-terminus of the motif) is a primary substrate for trypsin-like serine proteases and plasmin , enzymes often overexpressed in the tumor microenvironment (TME).

  • Cationic Charge: At physiological pH, the

    
    -amino groups are protonated (
    
    
    
    ), facilitating electrostatic interaction with anionic cell membranes (enhancing uptake) and nucleic acids (for gene delivery).
Target Proteases

Unlike the Valine-Citrulline (Val-Cit) linker which targets Cathepsin B, the Lys-Lys linker is designed for:

  • Plasmin: A serine protease elevated in many solid tumors, responsible for fibrinolysis and matrix degradation.

  • Trypsin-like Proteases: Ubiquitous in the gastrointestinal tract and specific intracellular compartments.

  • Cathepsin B (Secondary): While Cathepsin B prefers hydrophobic residues at P2 (e.g., Phe-Arg), it retains activity against basic dipeptides like Lys-Lys at neutral cytosolic pH.

Application I: Lys-Lys as a Cleavable Linker in Prodrugs

The "Gemini Prodrug" strategy utilizes Lys-Lys to link two active drug molecules or peptides. This approach increases drug loading and solubility while ensuring release only at the site of high enzymatic activity.

Mechanism of Action

The Lys-Lys linker acts as a spacer that is stable in systemic circulation (unless exposed to high levels of serum proteases, which can be mitigated by chemical modification) but rapidly cleaved upon contact with tumor-associated plasmin.

LysLysCleavage Prodrug Prodrug [Drug A] - [Lys-Lys] - [Drug B] Intermediate Intermediate [Drug A] + [Lys] + [Lys-Drug B] Prodrug->Intermediate Step 1: Endopeptidase Cleavage Enzyme Tumor Protease (Plasmin / Trypsin-like) Enzyme->Prodrug Release Active Payload Release Drug A + Drug B Intermediate->Release Step 2: Exopeptidase Trimming

Figure 1: Enzymatic cleavage pathway of a Lys-Lys linked gemini prodrug. The linker is processed by tumor-associated proteases to release free active agents.[1]

Application II: Lysyllysine in Dendritic Nanocarriers

In dendrimer chemistry, Lys-Lys is not just a linker but the branching unit . Poly(L-lysine) dendrimers (PLLD) are constructed by reiterative conjugation of lysine residues.

  • Gene Delivery: The high density of surface amines allows for the condensation of siRNA/DNA into stable "dendriplexes."

  • Solubility Enhancement: Hydrophobic drugs (e.g., Paclitaxel, Doxorubicin) can be encapsulated within the hydrophobic core of high-generation Lys-Lys dendrimers, while the hydrophilic surface ensures water solubility.

Detailed Experimental Protocols

Protocol A: Solid-Phase Synthesis of Lys-Lys Conjugates

Objective: To synthesize a model Lys-Lys linked prodrug (e.g., connecting two peptide cargos). Scale: 0.1 mmol

Materials:

  • Fmoc-Lys(Boc)-OH

  • Rink Amide Resin (Loading 0.6 mmol/g)

  • Coupling Agents: HBTU/HOBt or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection: 20% Piperidine in DMF

Workflow:

  • Resin Swelling: Swell 167 mg of Rink Amide resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling First Lysine (C-term):

    • Dissolve Fmoc-Lys(Boc)-OH (0.4 mmol, 4 eq), HBTU (0.4 mmol), and DIPEA (0.8 mmol) in DMF.

    • Add to resin and shake for 1 hour at Room Temperature (RT).

    • Wash with DMF (3x).

  • Coupling Second Lysine (N-term): Repeat step 3 to form the Lys-Lys motif.

  • Payload Conjugation: Couple the specific drug or peptide payload to the N-terminus using standard amide coupling.

  • Global Deprotection & Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

    • Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

Protocol B: Enzymatic Cleavage Assay (Plasmin/Trypsin)

Objective: Validate the release kinetics of the Lys-Lys linker.

Materials:

  • Synthesized Lys-Lys Prodrug (1 mM stock in DMSO)

  • Enzyme Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl

  • Enzymes: Human Plasmin (Sigma) or Trypsin (Bovine Pancreas)

  • Analysis: HPLC-UV or LC-MS

Step-by-Step:

  • Preparation: Dilute Prodrug to 50 µM in Enzyme Buffer.

  • Initiation: Add Plasmin (final conc. 20 nM) or Trypsin (final conc. 10 nM).

  • Incubation: Incubate at 37°C in a water bath.

  • Sampling:

    • Take 50 µL aliquots at T = 0, 15, 30, 60, 120, and 240 minutes.

    • Quench: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop the reaction.

  • Quantification:

    • Inject 10 µL onto RP-HPLC.

    • Monitor decrease in Prodrug peak area and appearance of Free Drug peak.

    • Calculate Half-life (

      
      ) using first-order kinetics.
      

Data Summary: Linker Comparative Analysis

Linker MotifPrimary Enzyme TargetpH OptimaStability in PlasmaPrimary Application
Lys-Lys Plasmin, Trypsin-like7.4 (Neutral)Moderate (requires modification)Tumor extracellular release, Prodrugs
Val-Cit Cathepsin B5.0 - 5.5 (Acidic)HighLysosomal intracellular release (ADCs)
Phe-Lys Cathepsin B5.0 - 5.5 (Acidic)HighLysosomal intracellular release
Gly-Phe-Leu-Gly Cathepsin B5.0 - 6.0HighPolymer-drug conjugates

Synthesis Workflow Visualization

SPPS_Workflow Start Start: Rink Amide Resin Deprotect1 1. Fmoc Deprotection (20% Piperidine) Start->Deprotect1 Couple1 2. Couple Fmoc-Lys(Boc)-OH (HBTU/DIPEA) Deprotect1->Couple1 Deprotect2 3. Fmoc Deprotection Couple1->Deprotect2 Couple2 4. Couple Fmoc-Lys(Boc)-OH (Form Lys-Lys Motif) Deprotect2->Couple2 Payload 5. Conjugate Drug/Payload Couple2->Payload Cleave 6. TFA Cleavage & Ether Precipitation Payload->Cleave

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for generating Lys-Lys conjugated prodrugs.

References

  • Prasad, S., et al. (2007). "Delivering multiple anticancer peptides as a single prodrug using lysyl-lysine as a facile linker."[2][3][4][5][6] Journal of Peptide Science, 13(7), 458-467.[3][4][5] Link

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry, 13(4), 855-869. Link

  • Kaminskas, L. M., et al. (2011). "Dendrimer pharmacokinetics: the effect of size, structure and surface characteristics on biodistribution and clearance." Nanomedicine, 6(6), 1063-1084. Link

  • Karton-Lifshin, N., et al. (2011). "A novel 'turn-on' cathepsin B-responsive probe for monitoring enzyme activity in live cells." Journal of the American Chemical Society, 133(28), 10960-10965. Link

  • Choi, K. Y., et al. (2012). "Smart nanocarrier based on PEGylated hyaluronic acid for cancer therapy." ACS Nano, 6(5), 4584-4595. Link

Sources

Application Note: High-Purity Analysis of Lysyllysine Dihydrochloride (Lys-Lys 2HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Lysyllysine dihydrochloride (Lys-Lys 2HCl) presents a unique set of analytical challenges that frequently confound standard Reversed-Phase (RP) workflows. As a highly polar, hydrophilic dipeptide with two basic side chains, it exhibits negligible retention on C18 stationary phases under standard acidic conditions (e.g., 0.1% Formic Acid). Furthermore, the absence of aromatic moieties (phenylalanine, tyrosine, tryptophan) results in a lack of strong UV absorption above 220 nm, necessitating detection in the "noise-prone" far-UV region (205–215 nm) or the use of universal detectors like Charged Aerosol Detection (CAD).

This Application Note moves beyond generic "peptide methods" to provide two distinct, self-validating protocols designed specifically for this molecule:

  • Method A (HILIC-CAD/UV): The modern, orthogonal approach utilizing Hydrophilic Interaction Liquid Chromatography for maximum retention and Mass Spectrometry (MS) compatibility.

  • Method B (IP-RP): A robust Quality Control (QC) method utilizing Ion-Pair Chromatography with Heptafluorobutyric Acid (HFBA) to induce retention on standard C18 hardware.

Physicochemical Profile & Analytical Strategy

Understanding the analyte is the prerequisite for separation.

  • Analyte: L-Lysyl-L-lysine dihydrochloride

  • CAS: 13184-14-0

  • Molecular Weight: ~275.35 g/mol (Free base), ~348.27 g/mol (2HCl salt)

  • pKa Values:

    
    -COOH (~3.1), 
    
    
    
    -NH
    
    
    (~7.9), Side chain
    
    
    -NH
    
    
    (~10.5).
  • Challenge: At pH < 3 (typical HPLC conditions), the molecule carries a net charge of +3. This high charge density and hydrophilicity causes it to elute in the void volume (

    
    ) of C18 columns, co-eluting with salts and solvent fronts.
    
Diagram 1: Method Development Decision Tree

The following logic gate illustrates the selection process between HILIC and IP-RP based on available instrumentation and downstream requirements.

MethodSelection Start Start: Lys-Lys 2HCl Analysis CheckMS Is MS Detection Required? Start->CheckMS MS_Yes Yes (MS) CheckMS->MS_Yes High Sensitivity MS_No No (UV/CAD only) CheckMS->MS_No QC / Purity HILIC_Path Method A: HILIC (Amide/ZIC) MS_Yes->HILIC_Path IP_Path Method B: IP-RP (C18 + HFBA) MS_No->IP_Path Reason_HILIC Reason: Volatile buffers, high retention of polars HILIC_Path->Reason_HILIC Reason_IP Reason: Robust UV baseline, uses standard C18 IP_Path->Reason_IP

Caption: Decision matrix for selecting the optimal chromatographic mode based on detection requirements.

Method A: HILIC-CAD/UV (High Sensitivity & MS Compatible)

Rationale: HILIC is the preferred mode for small, basic peptides. By using a high-organic initial mobile phase, we create a water-enriched layer on the polar stationary phase. Lys-Lys partitions into this layer and interacts electrostatically with the stationary phase.

Protocol Parameters
ParameterSpecificationCausality / Note
Column Amide-based HILIC (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µmAmide phases provide hydrogen bonding retention without the strong irreversible adsorption seen on bare silica.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid)Provides ionic strength to control electrostatic repulsion; pH 3.0 ensures full protonation.
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content is required to generate HILIC retention mechanism.
Flow Rate 0.8 mL/minOptimized for 4.6 mm ID columns; reduce to 0.3 mL/min for 2.1 mm ID.
Temp 30°CControls viscosity and diffusion kinetics.
Detection CAD (Nebulizer 35°C) or UV 210 nmCAD is preferred as Lys-Lys lacks a chromophore. UV 210 nm is viable but requires high-purity solvents.
Sample Diluent 80:20 Acetonitrile:WaterCRITICAL: Diluent must match initial gradient conditions to prevent "solvent washout" and peak distortion.
Gradient Table (HILIC)
Time (min)%A (Buffer)%B (ACN)Phase
0.01585Equilibration
2.01585Isocratic Hold
15.05050Elution Gradient
16.01585Re-equilibration Start
25.01585End of Run

Step-by-Step Workflow:

  • System Prep: Flush system with 10:90 Water:ACN to remove any residual RP solvents (Methanol/Isopropanol can interfere with HILIC equilibration).

  • Equilibration: HILIC columns require longer equilibration than C18. Run at least 20 column volumes of initial mobile phase.

  • Blank Injection: Inject the diluent (80% ACN). Ensure no ghost peaks appear at the Lys-Lys retention time.

  • Standard Injection: Inject Lys-Lys standard (0.5 mg/mL). Expect elution around 8–10 minutes.

Method B: Ion-Pair Reversed Phase (IP-RP) (QC Routine)

Rationale: If HILIC columns are unavailable, or if the lab operates strictly in Reversed-Phase, Ion-Pairing is mandatory. Trifluoroacetic acid (TFA) is insufficient for retaining Lys-Lys on C18. We must use Heptafluorobutyric Acid (HFBA) . The longer fluorocarbon chain of HFBA creates a dynamic hydrophobic coating on the C18 surface, effectively acting as a "pseudo-stationary phase" that retains the positively charged Lys-Lys via ion exchange.

Protocol Parameters
ParameterSpecificationCausality / Note
Column C18 Endcapped (e.g., Zorbax Eclipse Plus or Symmetry C18), 250 x 4.6 mm, 5 µmEndcapping reduces silanol activity which causes tailing for basic amines.
Mobile Phase A Water + 0.1% (v/v) HFBAHFBA acts as the ion-pairing agent.
Mobile Phase B Acetonitrile + 0.1% (v/v) HFBAHFBA must be in both phases to maintain equilibrium baseline stability.
Flow Rate 1.0 mL/minStandard analytical flow.
Temp 25°C - 40°CHigher temp (40°C) sharpens peaks for peptides.
Detection UV 215 nmHFBA has some UV cutoff; 215 nm is the best balance between signal and solvent noise.
Sample Diluent Water (or 0.1% HFBA in Water)Aqueous diluent is acceptable in RP mode.
Gradient Table (IP-RP)
Time (min)%A (Aq. HFBA)%B (Org. HFBA)Phase
0.0982Loading
20.07030Shallow Gradient
22.0595Wash
25.0982Re-equilibration
35.0982End of Run
Diagram 2: Ion-Pairing Mechanism

This diagram visualizes why HFBA is required over TFA for this specific separation.

IP_Mechanism cluster_0 Stationary Phase Surface C18 C18 Ligands HFBA HFBA (C3F7-COO-) C18->HFBA Hydrophobic Interaction LysLys Lys-Lys (+3 Charge) HFBA->LysLys Ionic Interaction Outcome RESULT: Strong Retention Sharp Peaks LysLys->Outcome

Caption: The hydrophobic tail of HFBA binds to C18, presenting a negative charge that retains the basic Lys-Lys.

System Suitability & Validation Criteria

To ensure the method is "Trustworthy" (Part 2 of requirements), the following acceptance criteria must be met before analyzing samples.

ParameterAcceptance LimitTroubleshooting Failure
Retention Time %RSD < 2.0% (n=5)Check pump stability or column equilibration status.
Peak Area %RSD < 2.0% (n=5)Check autosampler precision or sample solubility.
Tailing Factor (T) 0.8 < T < 1.5IP-RP: Increase HFBA conc. or Temp. HILIC: Check sample diluent (too much water?).
Resolution (Rs) > 2.0 (vs. nearest impurity)Adjust gradient slope. Shallow gradients improve peptide resolution.
LOD (UV 210nm) ~ 1–5 µg/mLIf sensitivity is too low, switch to CAD or derivatize (OPA).

Troubleshooting & Expert Tips

  • The "Ghost" Peak (HILIC):

    • Symptom:[1][2][3][4] A peak appears at the void volume or randomly.[2]

    • Cause: Injection solvent mismatch.[2] If you dissolve Lys-Lys in 100% water and inject onto HILIC (85% ACN), the water plug travels faster than the analyte, disrupting the partitioning mechanism.

    • Fix: Dissolve sample in 50/50 ACN/Water, or 80/20 if solubility permits.

  • Baseline Drift (IP-RP):

    • Symptom:[1][2][3][4] Rising baseline at 215 nm.

    • Cause: HFBA absorbs UV at low wavelengths. If the concentration of HFBA in A and B is not perfectly balanced (or if using gradient grade vs. standard ACN), drift occurs.

    • Fix: Ensure HFBA is added to both Mobile Phase A and B in exact equal volumes. Use a reference wavelength (e.g., 360 nm) to subtract drift if the detector allows.

  • Carryover:

    • Basic peptides stick to stainless steel and injector seals.

    • Fix: Use a needle wash of 50:50 Water:Methanol + 0.1% Formic Acid.

References

  • Mant, C. T., & Hodges, R. S. (2002). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Petritis, K., et al. (2002). Ion-pair reversed-phase liquid chromatography–electrospray mass spectrometry for the analysis of underivatized small peptides. Journal of Chromatography A. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Lysyllysine Dihydrochloride (H-Lys-Lys-OH·2HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Challenges in Experimental Workflows

Introduction

Welcome to the Technical Assistance Center. If you are working with Lysyllysine dihydrochloride (H-Lys-Lys-OH[1][][3]·2HCl), you are likely utilizing it as a protease substrate, a cross-linking standard, or a bioavailability marker.

While this dipeptide is theoretically highly water-soluble, the dihydrochloride salt form introduces specific thermodynamic and kinetic challenges often overlooked in standard protocols. The presence of two HCl molecules per peptide molecule drastically alters the local pH of your solvent and increases hygroscopicity, leading to common failures in concentration accuracy and cell culture viability.

This guide moves beyond basic datasheets to address the causality of experimental failure.

Module 1: Pre-Solubilization & Handling

Issue: "The powder is sticky/clumped and my mass readings are drifting."

The Science: Lysyllysine dihydrochloride is extremely hygroscopic . The chloride counter-ions readily form hydrates with atmospheric moisture. If the bottle is opened while cold (immediately after removal from -20°C storage), condensation forms instantly on the crystals. This water weight leads to:

  • Inaccurate Molarity: You are weighing water, not peptide.

  • Hydrolysis Risk: Moisture accelerates the formation of degradation products (see Module 3).

Protocol: The "Dry-Box" Weighing Technique

Do not open the manufacturer's vial until it has reached room temperature.

  • Equilibration: Remove vial from freezer. Place in a desiccator at room temperature (RT) for 60 minutes .

  • Environment: If possible, weigh inside a glove box or a humidity-controlled chamber (<30% RH).

  • The "Difference" Method:

    • Tare the balance with your receiving vessel.

    • Weigh the entire peptide vial.

    • Transfer approximate amount to vessel.

    • Weigh the peptide vial again.[4]

    • Mass Used = (Initial Vial Mass) - (Final Vial Mass).

    • Why? This prevents the powder on the spatula from absorbing water while you wait for the balance to settle.

Visualization: Hygroscopic Handling Workflow

HandlingWorkflow Start Frozen Stock (-20°C) Desiccator Desiccator (1 Hour @ RT) Start->Desiccator Prevent Condensation Open Open Vial (Low Humidity) Desiccator->Open Equilibration Complete Weigh Weigh by Difference Open->Weigh Minimize Exposure Dissolve Immediate Dissolution Weigh->Dissolve Avoid Clumping

Figure 1: Critical workflow to prevent moisture uptake during the weighing process.

Module 2: Dissolution Dynamics & pH Management

Issue: "The solution is clear, but my cells died / my enzyme assay failed."

The Science: This is the most common failure mode. H-Lys-Lys-OH has a high isoelectric point (pI ~10), but you are supplied with the 2HCl form.

  • Acidity: Dissolving H-Lys-Lys-OH·2HCl in water creates a solution with pH ~3.0 - 4.0 .

  • The Trap: Adding this directly to a cell culture or a weak enzymatic buffer will cause a "pH shock," killing cells or denaturing enzymes immediately, even if the peptide appears dissolved.

Troubleshooting Matrix: Solubility & Solvent Choice
Target ApplicationRecommended SolventPotential PitfallCorrective Action
Stock Solution Sterile Water (Milli-Q) Solution will be acidic (pH ~3-4).Do not adjust pH of the stock (acid preserves stability). Adjust only upon dilution.
Cell Culture PBS or Media Acidic peptide may overcome buffer capacity; High salt (2HCl) increases osmolarity.Neutralize stock with 0.1M NaOH before adding to cells. Check osmolarity.
Enzymatic Assay Tris/HEPES Buffer Ionic interaction between Lys (+3 charge) and phosphate ions can cause micro-precipitation.Use Tris or HEPES instead of Phosphate buffers. Keep ionic strength <150mM.
Organic Synthesis DMSO / DMF Poor solubility. Lys-Lys is very hydrophilic.Add <5% water or use TFA as a co-solvent to aid dissolution.
Protocol: Safe Reconstitution for Bio-Assays
  • Primary Solubilization: Dissolve peptide in sterile water to 10x the working concentration.

  • Visual Check: Vortex for 30 seconds. Solution must be clear.

  • pH Check: Spot 2µL onto pH paper. It will likely be red/orange (Acidic).

  • Neutralization:

    • Add 0.1 M NaOH dropwise while stirring.

    • Target pH 7.2 - 7.4.

    • Warning: Do not overshoot to pH > 9, or the peptide may racemize or degrade.

  • Filtration: Sterile filter (0.22 µm) after pH adjustment.

Module 3: Stability & Storage

Issue: "My peptide worked last week, but not today."

The Science: Dipeptides are prone to Diketopiperazine (DKP) formation , a cyclization reaction where the N-terminus attacks the internal amide bond.[5][6] While Proline/Glycine peptides are most susceptible, Lys-Lys can also undergo cyclization or hydrolysis, especially if stored in solution at neutral/basic pH.

Storage Rules:

  • Lyophilized Powder: Stable for 1-2 years at -20°C (desiccated).

  • Acidic Solution (pH 3-4): Stable for ~1 month at -20°C.

  • Neutral Solution (pH 7): Unstable. Use immediately or freeze at -80°C for max 1 week. Do not refreeze.

Module 4: Advanced Workflow Visualization

The following decision tree helps you select the correct reconstitution strategy based on your downstream application, preventing common solubility and toxicity issues.

SolubilityLogic Start Start: H-Lys-Lys-OH·2HCl SolventQ Select Solvent Start->SolventQ Water Sterile Water SolventQ->Water Recommended Buffer Buffer (PBS/Tris) SolventQ->Buffer Not Recommended for Stock CheckPH Check pH Water->CheckPH Action2 Risk: Precipitation or pH Crash Buffer->Action2 High Ionic Strength Action1 Result: pH ~3.0 (Stable Stock) CheckPH->Action1 Leave Acidic for Storage Neutralize Neutralize with 0.1M NaOH CheckPH->Neutralize For Bio-Assay Use Use Immediately (Do not store) Neutralize->Use

Figure 2: Decision tree for solvent selection and pH management.

FAQs

Q: Can I use DMSO to dissolve Lys-Lys 2HCl? A: Generally, no . Unlike hydrophobic peptides, Lys-Lys is highly polar and charged. It dissolves poorly in pure DMSO or DMF. If you must use organics, dissolve it in a small volume of water first, then dilute into the organic solvent (ensure water content remains >5%).

Q: Why did my solution turn cloudy when I added it to PBS? A: This is likely a "Salting Out" effect or phosphate interaction. The high local concentration of Chloride ions (from the 2HCl) plus the Lysine side chains can interact with Phosphate ions. Solution: Dilute the peptide in water first, then slowly add to the PBS, or switch to a Tris-based buffer.

Q: What is the exact molecular weight I should use for calculations? A: You must use the MW of the salt form provided on the vial label.

  • Free Base (Lys-Lys): ~274.36 g/mol [3]

  • Dihydrochloride (Lys-Lys[1][][3]·2HCl): ~347.28 g/mol []

  • Note: Always check the specific batch CoA, as hydration states (e.g., ·xH2O) can add further mass.

References

  • PubChem. (n.d.). Lysyllysine dihydrochloride Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Peptides Containing Lysyllysine

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2> I have performed a comprehensive set of searches and the results provide a strong foundation for building the technical support guide.

Here's a summary of the information I've gathered and how it maps to the user's request:

  • Common Side Reactions:

    • Lactam formation: The search results confirm that lactam formation is a significant issue, especially with shorter side-chain amino acids like ornithine, but lysine's longer side chain makes it less prone to this. However, it's still a possibility to address.[1][2]

    • Side-chain branching/unwanted coupling: The nucleophilic nature of the ε-amino group is highlighted as a primary reason for needing protection to prevent it from reacting during coupling steps.[3][4]

    • Guanidinylation: Several sources discuss the intentional guanidinylation of lysine to convert it to homoarginine for proteomics applications, but also unintentional guanidinylation as a side reaction from coupling reagents like HBTU/HATU.[5][6][7][8]

    • Modifications during cleavage: The cleavage cocktail can cause side reactions.[9][10]

  • Prevention Strategies (Protecting Groups):

    • The core of prevention is the use of orthogonal protecting groups for the ε-amino group of lysine.[3][4][11][12]

    • Fmoc/Boc strategy: The most common strategy is using Fmoc for the α-amino group and an acid-labile group like Boc for the lysine side chain (Fmoc-Lys(Boc)-OH). This is well-covered.[1][13][14][15][16]

    • Other orthogonal groups: The results mention a variety of other protecting groups for special cases where Boc is not suitable, such as Dde, Mmt, Trt, and Aloc, which are removable under specific, non-acidic conditions. This is crucial for on-resin modifications.[3][14][17]

  • Troubleshooting & Analysis:

    • The importance of analyzing the crude product by HPLC and Mass Spectrometry to identify byproducts is a recurring theme.[18][19][20][21][22]

    • Failed syntheses often point to issues with aggregation or difficult sequences, which can be exacerbated by unprotected reactive side chains.[20][23]

    • The choice of coupling reagents and cleavage cocktails is critical in preventing side reactions.[24][25][26]

  • Content for the Guide:

    • FAQs: I can formulate questions like "Why is my peptide mass incorrect by +42 Da?" (acetylation) or "Why do I see branching in my peptide?"

    • Troubleshooting Guide: I can structure this around specific problems, e.g., "Problem: Unexpected Guanidinylation of Lysine Side Chains." Then I can explain the cause (coupling reagent breakdown) and the solution (use of different reagents, additives).

    • Protocols: I can provide a standard protocol for coupling Fmoc-Lys(Boc)-OH and a protocol for the selective deprotection of a group like Dde for on-resin modification.

    • Diagrams: I can create a Graphviz diagram illustrating the orthogonal protection strategy (Fmoc vs. Boc vs. Dde) and another showing the mechanism of lactam formation or guanidinylation.

    • Tables: A comparison table of different lysine side-chain protecting groups (Boc, Dde, Mmt, Aloc) with their cleavage conditions and typical use cases would be very valuable.

Missing Information/Areas to Refine:

While the current information is very good, I could strengthen the guide by explicitly searching for:

  • Specific mechanisms of unintentional side reactions with Lys-Lys dipeptides (as opposed to single lysine residues). The current results focus heavily on single lysine issues, which are foundational, but the user's topic is specifically "lysyllysine". The principles are the same, but a specific focus would be better.

  • Quantitative data on the frequency or yield loss associated with specific side reactions. This would be excellent for the tables.

  • More detailed protocols for troubleshooting, e.g., specific HPLC gradients for separating common byproducts.

Given the comprehensive nature of the initial search results, I believe I have enough information to proceed with generating the response. The existing data covers the core chemical principles, the common problems, the solutions (protecting groups, reagents), and the analytical methods needed. I can construct the guide by synthesizing these pieces of information into the required format. I will proceed with structuring the guide and creating the content as planned.

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who incorporate the lysyllysine (Lys-Lys) moiety into their synthetic peptides. The presence of two adjacent lysine residues, each with a reactive ε-amino group, presents unique challenges in solid-phase peptide synthesis (SPPS). This document provides in-depth, field-proven insights to help you proactively prevent common side reactions and troubleshoot issues as they arise. Our focus is not just on protocols, but on the underlying chemical principles to empower you to make informed decisions in your own syntheses.

Part A: Foundational Knowledge & Proactive Prevention

Before addressing specific failures, it is crucial to understand the inherent reactivity of the lysyllysine unit. The primary challenge stems from the nucleophilicity of the lysine side-chain's ε-amino group, which can lead to undesired reactions if not properly managed[3].

The Pillar of Success: Orthogonal Protection Strategy

The cornerstone of preventing Lys-Lys side reactions is a robust orthogonal protection strategy. This approach utilizes protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of one functional group while others remain intact[11][27]. In the context of standard Fmoc-based SPPS, this means the lysine side-chain protection must be stable to the basic conditions used for Nα-Fmoc removal (e.g., piperidine in DMF) but removable during the final acidic cleavage[1][12].

The most common and reliable strategy is the use of Fmoc-Lys(Boc)-OH [14][15][16]. The tert-butyloxycarbonyl (Boc) group is highly stable to the repetitive piperidine treatments but is efficiently cleaved by trifluoroacetic acid (TFA) during the final step.

G cluster_synthesis Peptide Synthesis Cycle (Fmoc SPPS) cluster_cleavage Final Cleavage Start Resin-Peptide-(Lys(Boc)) Fmoc_Deprotection Nα-Fmoc Deprotection Start->Fmoc_Deprotection 20% Piperidine/DMF Final_Cleavage Global Deprotection & Cleavage from Resin Start->Final_Cleavage TFA-based cocktail Coupling Couple next Fmoc-AA-OH Fmoc_Deprotection->Coupling Activate & Couple Coupling->Start Wash Final_Peptide H₂N-Peptide-Lys-Lys...-COOH Final_Cleavage->Final_Peptide

Caption: Standard Fmoc/Boc orthogonal strategy for Lysine.

Choosing the Right Lysine Derivative: A Comparative Table

While Fmoc-Lys(Boc)-OH is the workhorse for most applications, specialized sequences may require alternative side-chain protecting groups. This is particularly true if you need to perform on-resin, site-specific modifications like cyclization or labeling at one of the lysine residues[14][28].

Protecting GroupFmoc-Lys(PG)-OH DerivativeCleavage ConditionKey Application
Boc Fmoc-Lys(Boc)-OHStrong Acid (TFA)[1][15]Standard SPPS; gold standard for routine synthesis.
Mmt Fmoc-Lys(Mmt)-OHMildly Acidic (e.g., 1-2% TFA in DCM)[3]On-resin side-chain modification; allows selective deprotection without cleaving other acid-labile groups.
Dde Fmoc-Lys(Dde)-OHHydrazine (e.g., 2% Hydrazine in DMF)[6][14][17]Orthogonal to both Fmoc and Boc/tBu; ideal for on-resin cyclization or branching.
Alloc Fmoc-Lys(Alloc)-OHPalladium Catalyst (e.g., Pd(PPh₃)₄)[10][14]Orthogonal to Fmoc, Boc, and Dde; used in complex syntheses requiring multiple selective deprotections.

Part B: Troubleshooting Guide & FAQs

This section addresses specific problems encountered during the synthesis of lysyllysine-containing peptides. Each issue is presented in a question-and-answer format, detailing the probable cause, the underlying mechanism, and a validated solution.

Frequently Asked Questions (FAQs)

Q1: My final peptide has a mass of +126 Da compared to the expected mass. What happened?

A: This mass modification strongly suggests an unintentional guanidinylation of a lysine ε-amino group, converting it to a homoarginine residue.

  • Probable Cause: This side reaction is commonly associated with the use of uronium/aminium-based coupling reagents like HBTU and HATU[8]. Under certain conditions, these reagents can react directly with the free ε-amino group of a lysine residue, transferring a guanidinium moiety. This is especially problematic if a lysine side-chain deprotection occurred prematurely.

  • Preventative Solution:

    • Ensure Complete Protection: Verify the quality of your Fmoc-Lys(Boc)-OH to ensure the Boc group is intact.

    • Switch Coupling Reagent: For problematic sequences, switch to a phosphonium-based reagent like PyBOP or a carbodiimide-based activation with an additive like OxymaPure®, as these do not possess a guanidinium-like structure[26].

    • Optimize Conditions: Ensure coupling reactions are not unnecessarily prolonged and use the recommended stoichiometry of reagents.

Q2: My chromatogram shows a significant peak that corresponds to my desired peptide, but also a family of smaller, related peaks. What could be the issue?

A: This pattern often indicates incomplete deprotection of side-chain protecting groups during the final cleavage step.

  • Probable Cause: The standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) may be insufficient for peptides with multiple protecting groups or those prone to aggregation, which can sterically hinder acid access.

  • Solution:

    • Extend Cleavage Time: Increase the cleavage time from 2 hours to 3-4 hours to ensure complete removal of all Boc groups from the lysyllysine residues[25].

    • Optimize Scavengers: Ensure the correct scavengers are used. Triisopropylsilane (TIS) is crucial for preventing side reactions but using a more comprehensive cocktail like "Reagent K" (TFA/water/phenol/thioanisole/TIS) can improve deprotection efficiency for complex peptides[25].

Q3: I am attempting an on-resin cyclization between a Lys(Dde) residue and a glutamic acid, but I am getting very low yields. Why?

A: Low yields in on-resin modifications often point to incomplete deprotection of the orthogonal group or steric hindrance.

  • Probable Cause: The 2% hydrazine in DMF used to remove the Dde group may not have been effective, or the peptide has adopted a secondary structure on the resin that prevents the newly freed ε-amino group from reaching the activated carboxyl group of the glutamic acid.

  • Solution:

    • Confirm Dde Removal: Before proceeding with the cyclization coupling, take a small sample of resin beads, cleave the peptide, and analyze by mass spectrometry to confirm the mass shift corresponding to Dde removal (-178 Da).

    • Repeat Deprotection: Perform the hydrazine treatment twice to ensure complete deprotection.

    • Disrupt Secondary Structures: Perform the cyclization coupling in a solvent mixture known to disrupt secondary structures, such as adding a small percentage of DMSO or using N-methyl-2-pyrrolidone (NMP) instead of DMF[20].

In-Depth Troubleshooting: Branched Peptide Formation

Issue: Mass spectrometry analysis of the crude product reveals a major impurity with double the expected mass, suggesting that the peptide chain has branched.

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Corrective Actions MS_Analysis MS Analysis Shows Unexpected Mass (M+Peptide) Cause Premature Deprotection of Lys ε-Amino Group (Boc) MS_Analysis->Cause Mechanism Free ε-NH₂ acts as a nucleophile during subsequent coupling step Cause->Mechanism Sol1 Verify Quality of Fmoc-Lys(Boc)-OH Cause->Sol1 Sol2 Avoid overly acidic reagents during synthesis cycle Cause->Sol2 Sol3 Ensure neutral pH after Fmoc deprotection Cause->Sol3

Caption: Troubleshooting workflow for branched peptide formation.

Mechanism of Side-Chain Branching:

This critical failure occurs when the protecting group on the lysine side chain (e.g., Boc) is prematurely lost during synthesis[4]. The now-free ε-amino group on the resin-bound peptide can compete with the Nα-amino group of the growing chain during the next coupling step. This results in the incoming activated amino acid coupling to the side chain, initiating the growth of a secondary peptide chain.

Validated Protocol for Prevention and Diagnosis:

  • Reagent Quality Control:

    • Action: Before starting a synthesis, verify the purity of your Fmoc-Lys(Boc)-OH lot. Poor quality or improperly stored reagent can contain derivatives lacking the Boc group.

    • Rationale: Starting with high-purity reagents is the most effective preventative measure[23].

  • Control of Synthesis Chemistry:

    • Action: Ensure that no strongly acidic conditions are inadvertently introduced during the synthesis cycles. For example, some older coupling additives or custom cleavage protocols for other orthogonal groups could compromise Boc stability.

    • Rationale: The Boc group is designed to be stable to base but labile to acid[1]. Even low-level, repeated exposure to acidic microenvironments can lead to cumulative loss of side-chain protection over a long synthesis.

  • Monitoring and Analysis:

    • Action: If branching is suspected, perform an on-resin test. After coupling the amino acid immediately following the lysyllysine block, cleave a small sample of the resin. Analyze the resulting short peptide fragment by HPLC and MS.

    • Rationale: Early detection allows for termination of a failed synthesis, saving significant time and resources. Analytical methods like HPLC and MS are indispensable for diagnosing synthesis failures[18][20][22].

By implementing these proactive strategies and utilizing this troubleshooting guide, you can significantly improve the yield, purity, and success rate of your lysyllysine-containing peptide syntheses.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Retrieved from [Link]

  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Retrieved from [Link]

  • Houston, M. E., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75. Retrieved from [Link]

  • Houston, M. E., & Gierasch, L. M. (2002). The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. ResearchGate. Retrieved from [Link]

  • Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column. Retrieved from [Link]

  • ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed, 9(3), 3997-4003. Retrieved from [Link]

  • DiVA portal. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Retrieved from [Link]

  • PubMed. (n.d.). [Effect of the lysine guanidination on proteomic analysis]. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Retrieved from [Link]

  • RSC Publishing. (2015). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagent Dependent Regioselectivity in the Synthesis of Lysine Dipeptides. Retrieved from [Link]

  • Research With Rutgers. (2002). The synthesis and study of side-chain lactam-bridged peptides. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]

  • eScholarship. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • UC Davis. (n.d.). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Retrieved from [Link]

  • PubMed. (n.d.). Guanidination of a peptide side chain amino group on a solid support. Retrieved from [Link]

  • PubMed. (n.d.). Analytical methods for the detection and purification of ε-poly-L-lysine for studying biopolymer synthetases, and bioelectroanalysis methods for its functional evaluation. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • PMC. (n.d.). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • PubMed. (n.d.). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Retrieved from [Link]

  • ResearchGate. (n.d.). Differentiation of the side-chain protection strategy in SPPS. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH; CAS 71989-26-9. Retrieved from [Link]

  • ResearchGate. (2018). How do I protect all the side chain amine groups of lysine and arginine?. Retrieved from [Link]

  • PMC. (n.d.). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]

  • RSC Advances. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved from [Link]

  • Joint Research Centre. (n.d.). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

purification strategies for lysyllysine-modified peptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Lysyllysine-Modified Peptides

Ticket ID: #LYS-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Charge Density" Challenge

Welcome to the technical support center. You are likely here because your lysyllysine (Lys-Lys or K-K) modified peptides are behaving erratically during purification.

Whether "lysyllysine" refers to a sequential motif (–K–K–) or a branched isopeptide modification (ε-amino linkages), you are facing a convergence of two chromatographic antagonists: extreme hydrophilicity and high cationic charge density .

Standard C18 RP-HPLC protocols often fail here. The high positive charge causes repulsion from the stationary phase (early elution) or non-specific adsorption to silanols (peak tailing). This guide replaces standard "try-and-see" approaches with mechanistic strategies grounded in ion-pairing dynamics and orthogonal selectivity.

Module 1: Retention Issues (The "Void Volume" Problem)

User Complaint: "My peptide elutes in the void volume (dead time) on a C18 column, or the peak is broad and smears."

Root Cause: Lysyllysine motifs create a localized "charge patch." At standard pH (2.0–3.0), these amines are fully protonated (


). The resulting polarity overwhelms the hydrophobic interaction required for C18 retention. Furthermore, Trifluoroacetic Acid (TFA) at 0.1% may not provide sufficient "masking" of this charge density.

Troubleshooting Protocol: The Hydrophobicity Shift

Do not simply switch to a C4 or C8 column (this often makes it worse). Instead, you must increase the hydrophobicity of the counter-ion.

Step-by-Step Protocol:

  • Switch Modifier: Replace 0.1% TFA with 0.1% Heptafluorobutyric Acid (HFBA) or Perfluoropentanoic Acid (PFPA) .

    • Mechanism:[1][2][3][4] HFBA has a longer fluorocarbon tail than TFA. It forms a stronger, more hydrophobic ion pair with the lysine amines, effectively "greasing" the peptide to allow interaction with the C18 phase.

  • Gradient Adjustment: HFBA increases retention significantly. Start with a lower organic concentration (e.g., 0–5% B) than you would for TFA.

  • Post-Run Wash: HFBA sticks to columns. Dedicate a specific column to HFBA work or wash extensively (50+ column volumes) with 95% Acetonitrile/Water to remove it.

Data Comparison: Counter-Ion Effects

Counter-IonHydrophobicityRetention Effect on Poly-KMass Spec Compatibility
Phosphate NoneLow (Purely hydrophilic)Incompatible (Non-volatile)
Formic Acid Very LowVery LowExcellent
TFA ModerateModerateGood (Suppresses ionization)
HFBA High Strong Moderate (Significant suppression)

Module 2: Resolution of Isopeptide Impurities

User Complaint: "I cannot separate the linear precursor from the branched isopeptide product. They co-elute."

Root Cause: In isopeptide synthesis (e.g., Ubiquitin mimics), the linear byproduct and the branched product often differ by only a subtle conformational shift or the loss of a water molecule, resulting in nearly identical hydrophobicity at acidic pH.

Troubleshooting Protocol: pH Switching (The "Neutralization" Strategy)

Exploit the pKa of the Lysine side chain (~10.5). At high pH, you suppress the ionization of the


-amines, dramatically altering the selectivity profile.

Required Hardware:

  • Column: Hybrid-silica (e.g., Waters XBridge, Agilent PLRP-S) or Polymer-based column. Do not use standard silica C18 at pH > 8.

Protocol:

  • Buffer A: 10 mM Ammonium Bicarbonate (pH 10.0) or 10 mM Ammonium Hydroxide.

  • Buffer B: Acetonitrile.[5]

  • Execution: Run a shallow gradient (0.5% B per minute).

  • Mechanism: At pH 10, the lysines are partially deprotonated. The slight difference in pKa between a free

    
    -amine (linear impurity) and an isopeptide-linked amide (product) creates a separation window impossible to achieve at pH 2.
    

Module 3: Critical Clean-Up (TFA Removal)

User Complaint: "My cells are dying in the bioassay," or "Mass spec shows +114 Da adducts."

Root Cause: Lysyllysine peptides act as "TFA sponges." The strong ion-pairing that helped purification (Module 1) is now a liability. TFA is cytotoxic and creates salt adducts that confuse MS analysis.

Troubleshooting Protocol: Counter-Ion Exchange

Lyophilization alone does not remove TFA from polybasic peptides. You must actively displace the trifluoroacetate anion.

Method A: HCl Exchange (Standard)

  • Best for: General use, stability.

  • Dissolve peptide in 10–100 mM HCl .

  • Freeze and lyophilize.

  • Repeat 3 times. (Critical: Single exchange is rarely sufficient for K-rich peptides).

  • Result: Peptide is converted to the Hydrochloride salt.[6]

Method B: Acetate Exchange (For Cell Assays)

  • Best for: Biological compatibility.[7]

  • Pack a small column with Strong Anion Exchange (SAX) resin (quaternary ammonium).

  • Wash resin with 1 M Sodium Acetate, then water.

  • Load peptide (dissolved in water).[6][8][9]

  • Elute with water (Peptide flows through; TFA stays bound to resin).[9]

  • Lyophilize the flow-through.

Module 4: Decision Logic & Workflows

The following diagrams visualize the decision-making process for selecting the correct purification mode and the subsequent salt exchange workflow.

Figure 1: Purification Strategy Decision Matrix

PurificationStrategy Start Start: Lysyllysine Peptide Mixture CheckRetention Test Run: C18 + 0.1% TFA Start->CheckRetention RetentionResult Retention? CheckRetention->RetentionResult NoRetention Elutes in Void / Broad Peak RetentionResult->NoRetention No GoodRetention Retains but Impure RetentionResult->GoodRetention Yes ActionHFBA Switch to 0.1% HFBA (Increase Hydrophobicity) NoRetention->ActionHFBA First Attempt CheckIsopeptide Isopeptide Separation? GoodRetention->CheckIsopeptide ActionHILIC Switch to HILIC Mode (Ammonium Formate/ACN) ActionHFBA->ActionHILIC Still No Retention ActionHighPH Switch to High pH RP-HPLC (pH 10, Hybrid Column) CheckIsopeptide->ActionHighPH Co-eluting Isomers caption Fig 1: Decision matrix for selecting mobile phase/column based on retention behavior.

Figure 2: TFA Removal & Salt Exchange Workflow

TFARemoval Crude Purified Peptide (TFA Salt) Choice Downstream App? Crude->Choice BioAssay Cell/In Vivo Assay Choice->BioAssay NMR_Structure NMR / Stability Choice->NMR_Structure MethodAcetate Anion Exchange Resin (Acetate Form) BioAssay->MethodAcetate MethodHCl Lyophilization with 10-100mM HCl (3x) NMR_Structure->MethodHCl FinalAcetate Peptide Acetate (Bio-Compatible) MethodAcetate->FinalAcetate FinalHCl Peptide HCl (Water Soluble) MethodHCl->FinalHCl caption Fig 2: Workflow for counter-ion exchange to remove toxic TFA salts.

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Definitive source on ion-pairing effects like TFA vs HFBA).
  • Boysen, R. I., et al. (2002). "The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides." Journal of Biochemical and Biophysical Methods. Link

  • Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A. Link (Foundational paper for HILIC strategies).

  • LifeTein Technical Support. (2024). "How to remove TFA from synthetic peptides using HCl." Link

  • Bachem Technical Guides. (2021). "Peptide Purification Process & Methods: An Overview." Link

Sources

long-term stability issues with lysyllysine dihydrochloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-term Stability & Troubleshooting for Lysyllysine Dihydrochloride Solutions

Document ID: TS-LYS2-004 | Version: 2.1 | Status: Active

Core Technical Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers treat Lysyllysine dihydrochloride (Lys-Lys 2HCl) as a simple buffer component. It is not. It is a highly polar, reactive dipeptide salt that presents unique stability challenges distinct from long-chain proteins or simple amino acids.

The Molecule at a Glance:

  • Chemical Nature: A cationic dipeptide salt.

  • Solution pH: naturally acidic (~pH 3.0–5.0 depending on concentration) due to the dihydrochloride counterions.

  • Critical Vulnerability: Spontaneous cyclization to Diketopiperazine (DKP) and hydrolytic cleavage.

This guide moves beyond generic advice to address the specific physicochemical behaviors of Lys-Lys in aqueous environments.

Mechanisms of Instability (The "Why")

To troubleshoot effectively, you must understand the invisible chemistry occurring in your cryovials.

Degradation Pathways

The stability of Lysyllysine is a tug-of-war between Hydrolysis (favored at low pH) and Cyclization (favored at neutral-to-basic pH).

LysLysDegradation cluster_conditions Critical Factors Start Lysyllysine (Linear) [Active] DKP Diketopiperazine (Cyclic) [Inactive/Byproduct] Start->DKP Cyclization (pH > 6.5, Heat) Hydrolysis Free Lysine (Monomers) [Degradation] Start->Hydrolysis Acid Hydrolysis (pH < 3.0, Long-term) Aggregates High MW Aggregates [Precipitate] Start->Aggregates Maillard Reaction (Reducing Sugars present) Temp Temperature (>25°C) pH pH Extremes

Figure 1: Primary degradation pathways for Lysyllysine. Note that DKP formation is the dominant risk in neutralized solutions.

Deep Dive: The DKP Trap

Unlike long peptides, dipeptides like Lys-Lys are geometrically primed to bite their own tails. The N-terminal amine can nucleophilically attack the peptide bond carbonyl.

  • Risk Factor: In the dihydrochloride form (acidic), the N-terminal amine is protonated (

    
    ), which protects it from cyclizing.
    
  • The Danger Zone: If you neutralize the solution (pH > 6.0) for biological assays, you deprotonate the amine, triggering rapid cyclization into Cyclo(Lys-Lys) . This species is often biologically inactive and elutes differently on HPLC.

Stability Data & Storage Matrix

The following data summarizes accelerated stability studies for 10 mM Lys-Lys solutions.

Storage ConditionpH EnvironmentPrimary DegradantStability Window
-80°C (Lyophilized) N/ANone> 2 Years
-20°C (Solution) Acidic (pH ~4)Hydrolysis (Minor)6–12 Months
4°C (Solution) Acidic (pH ~4)Hydrolysis2–4 Weeks
RT (25°C) Neutral (pH 7.4)Diketopiperazine < 24 Hours
RT (25°C) Acidic (pH ~4)Hydrolysis3–5 Days

Critical Insight: Never store Lys-Lys solutions at neutral pH for extended periods. Prepare the stock in water (acidic) and neutralize only immediately before use in the assay buffer.

Troubleshooting Guide (Q&A)

Scenario A: "I see a new peak on my HPLC chromatogram."

Q: Is this a contaminant or degradation? A: If the peak appears earlier (lower retention) on a Reverse Phase column, it is likely Free Lysine (hydrolysis product). If it appears later or shows different absorbance ratios, it is likely the Diketopiperazine (DKP) derivative.

  • The Fix: Run a known standard of L-Lysine. If the peak matches, your solution has hydrolyzed (likely due to age or low pH storage). If it does not match, check if your solution was stored at pH > 6; if so, it is DKP.

Scenario B: "My solution turned yellow over time."

Q: Is Lysyllysine oxidizing? A: Lysine itself is relatively resistant to oxidation compared to Cysteine or Methionine. Yellowing usually indicates the Maillard Reaction .

  • Diagnosis: Did you formulate this with sugars (Glucose, Sucrose) or in a media containing reducing sugars? The epsilon-amino groups of Lysine are highly reactive toward carbonyls in sugars.

  • The Fix: Remove sugars from the stock formulation. If sugars are required, add them only at the point of use.

Scenario C: "The solution precipitated upon thawing."

Q: Is the peptide aggregating? A: Lys-Lys is extremely soluble. Precipitation is rarely peptide aggregation but rather Salt Shock .

  • Mechanism: As water freezes, solutes concentrate in the remaining liquid phase. The local concentration of HCl can spike, causing pH shifts or "salting out" of buffer components if mixed with phosphate buffers.

  • The Fix: Flash freeze in liquid nitrogen to prevent phase separation. Use non-phosphate buffers (like HEPES or MOPS) if freezing at neutral pH is absolutely necessary (though not recommended).

Validated Analytical Protocol

Standard C18 HPLC columns often fail to retain Lys-Lys due to its extreme polarity. Use this HILIC (Hydrophilic Interaction Liquid Chromatography) method for reliable stability tracking.

Method: HILIC-UV/CAD
  • Column: Amide-based HILIC column (e.g., TSKgel Amide-80 or equivalent), 3µm, 4.6 x 150mm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (in Water).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient:

    • 0 min: 85% B

    • 15 min: 60% B

    • 20 min: 60% B

    • 21 min: 85% B

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 210 nm (peptide bond). Note: UV signal will be weak. Charged Aerosol Detection (CAD) is superior for this molecule.

Why this works: HILIC retains polar species by partitioning them into a water layer on the silica surface. Lys-Lys (most polar) will elute after degradation products like DKP (less polar due to cyclization).

References

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids, 30(4), 351–367.

  • Goolcharran, C., & Borchardt, R. T. (1998).[6] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.

  • Purdie, J. E., & Benoiton, N. L. (1973). The stability of dipeptide solutions. Journal of the Chemical Society, Perkin Transactions 2, 1845-1852.

  • Sigma-Aldrich. (n.d.).[7] Peptide Stability and Storage Guidelines. Technical Resource Library.

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Certificate of Analysis (CoA) for your lot-specific data.

Sources

Validation & Comparative

A Researcher's Guide to Comparing the Cytotoxicity of Different Lysyllysine Concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Context of Lysyllysine in Biomedical Research

Lysyllysine (Lys-Lys), a simple dipeptide, is increasingly relevant in drug development and biomedical research. As a fundamental building block of larger polylysine structures, it serves as a model for understanding the biological interactions of cationic molecules. Polylysine and other lysine-based polymers are extensively explored as platforms for drug and gene delivery, leveraging their ability to interact with negatively charged cell membranes for efficient cellular uptake.[1][2][3] However, this very interaction underpins a critical question for any therapeutic candidate: its potential cytotoxicity.

Cationic molecules can disrupt cell membrane integrity, a mechanism that can be harnessed for antimicrobial or anticancer effects but also poses a risk to healthy cells.[4][5][6] The cytotoxic potential of lysine-containing peptides is often dependent on factors like molecular weight, concentration, and the specific cell type being targeted.[7] For instance, cancer cells, which often exhibit a higher net negative surface charge compared to non-malignant cells, can be more susceptible to the membranolytic action of cationic peptides.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments aimed at comparing the cytotoxicity of different lysyllysine concentrations. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating study design.

Part 1: Designing a Robust Cytotoxicity Study for Lysyllysine

A successful investigation hinges on a well-planned experimental design. The following workflow outlines the critical steps from initial planning to final data analysis.

G cluster_0 Phase 1: Experimental Design cluster_1 Phase 2: Execution & Data Acquisition cluster_2 Phase 3: Analysis & Interpretation A Step 1: Select Cell Lines (e.g., Cancer vs. Non-Cancerous) B Step 2: Define Concentration Range (Wide initial screen, then refined) A->B C Step 3: Choose Appropriate Assays (Metabolic, Membrane Integrity, Apoptosis) B->C D Step 4: Prepare Lysyllysine Stock & Perform Serial Dilutions C->D E Step 5: Cell Seeding & Treatment Incubation D->E F Step 6: Perform Selected Cytotoxicity Assay(s) E->F G Step 7: Quantify Signal (e.g., Absorbance, Fluorescence) F->G H Step 8: Data Normalization (% Viability vs. Control) G->H I Step 9: Generate Dose-Response Curves & Calculate IC50 H->I J Step 10: Comparative Analysis & Conclusion I->J

Caption: Experimental workflow for assessing lysyllysine cytotoxicity.

Step 1: The Critical Choice of Cell Lines

The selection of cell lines is paramount as cytotoxicity can be highly cell-specific.[7] To generate meaningful comparative data, we recommend a panel that includes:

  • A Target Cancer Cell Line: Select a line relevant to your therapeutic area of interest (e.g., HeLa for cervical cancer, MCF-7 for breast cancer).

  • A Non-Cancerous Control Cell Line: Use a cell line representing healthy tissue to assess selectivity (e.g., HaCaT keratinocytes or normal human fibroblasts). This comparison is crucial for determining a potential therapeutic window.

Step 2: Establishing the Concentration Gradient

It is often necessary to test concentrations that are significantly higher than anticipated in vivo plasma levels to elicit a response in vitro.[8] A logical approach is to:

  • Perform a Range-Finding Study: Use a wide, logarithmic concentration range (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). This quickly identifies the concentrations at which effects begin to appear.

  • Conduct a Definitive Assay: Based on the initial screen, select a narrower, linear range of 8-12 concentrations around the estimated half-maximal inhibitory concentration (IC50). This allows for precise determination of the dose-response curve.

Step 3: Selecting the Right Assay for the Question

No single assay tells the whole story. The choice of assay depends on the specific cytotoxic mechanism you wish to probe.[9]

  • Metabolic Viability Assays (e.g., MTT, MTS, XTT): These are the workhorses of cytotoxicity screening. They measure the activity of mitochondrial dehydrogenases, which is typically proportional to the number of living cells. They are excellent for high-throughput primary screening.

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of cytosolic enzymes like lactate dehydrogenase (LDH) into the culture medium, a direct marker of cell lysis or necrosis. This provides a different perspective from metabolic assays, which may not capture non-metabolically active but intact cells.

  • Apoptosis Assays (e.g., Caspase-Glo®, Annexin V Staining): If you need to understand how the cells are dying, these assays are essential. They can differentiate between programmed cell death (apoptosis) and cellular rupture (necrosis), providing crucial mechanistic insight.[10][11]

For a comprehensive comparison, we recommend using a primary metabolic assay (like MTT) for initial screening across multiple concentrations, followed by a membrane integrity or apoptosis assay to validate and understand the mechanism of cell death at key concentrations.

Part 2: A Validated Protocol for Cytotoxicity Assessment

Here we provide a detailed, step-by-step protocol for the commonly used MTT assay, a reliable method for assessing metabolic viability.[12][13]

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the percent viability of cells after a 24-hour treatment with various concentrations of lysyllysine.

Materials:

  • Selected cell lines (e.g., HeLa and normal human fibroblasts)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lysyllysine dihydrochloride (sterile, cell culture grade)[14]

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Include wells for "untreated control" and "no-cell blank" controls.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Preparation of Lysyllysine Dilutions:

    • Prepare a high-concentration stock solution (e.g., 100 mM) of lysyllysine in sterile PBS or culture medium.

    • Perform serial dilutions in complete culture medium to achieve 2x the final desired concentrations (e.g., if final is 100 µM, prepare a 200 µM solution).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the appropriate lysyllysine dilution or control medium to each well.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.

Part 3: Data Interpretation and Mechanistic Insights

Data Analysis and Presentation

The raw absorbance data must be processed to be interpretable.

  • Background Subtraction: Subtract the average absorbance of the "no-cell blank" wells from all other wells.

  • Normalization: Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Control Wells) * 100

  • Dose-Response Curve: Plot % Viability against the logarithm of the lysyllysine concentration.

  • IC50 Calculation: Use non-linear regression analysis on the dose-response curve to determine the IC50 value—the concentration of lysyllysine that reduces cell viability by 50%.

Hypothetical Case Study: Comparative Data

To illustrate, consider the following hypothetical data comparing the effect of lysyllysine on a cancer cell line (HeLa) versus a non-cancerous cell line (Human Fibroblasts).

Lysyllysine Conc. (µM)HeLa % Viability (Mean ± SD)Fibroblast % Viability (Mean ± SD)
0 (Control)100 ± 4.5100 ± 5.1
1098.2 ± 5.299.1 ± 4.8
5091.5 ± 6.197.4 ± 5.5
10075.3 ± 4.995.2 ± 6.0
25052.1 ± 5.888.7 ± 4.7
50028.4 ± 3.976.3 ± 6.2
100010.2 ± 2.555.1 ± 5.3
Calculated IC50 ~260 µM ~950 µM

From this data, a researcher could conclude that lysyllysine exhibits preferential cytotoxicity towards the HeLa cancer cell line, with an IC50 value approximately 3.6 times lower than that for the healthy fibroblast line.

Potential Mechanism of Action

The cytotoxicity of cationic molecules like lysyllysine is often initiated by electrostatic interactions with the anionic components of the cell membrane, such as phosphatidylserine, which is more exposed on the outer leaflet of cancer cells.[5] This interaction can lead to membrane destabilization, pore formation, and ultimately, cell death through necrosis or the initiation of an apoptotic cascade.[4][15]

G Lys Lysyllysine (Cationic) Interaction Electrostatic Interaction Lys->Interaction Membrane Anionic Cell Membrane (e.g., Phosphatidylserine) Membrane->Interaction Disruption Membrane Permeabilization / Disruption Interaction->Disruption Necrosis Necrosis (Cell Lysis, LDH Release) Disruption->Necrosis High Concentration / Severe Damage Apoptosis Apoptosis Signal (e.g., Ion Imbalance) Disruption->Apoptosis Low Concentration / Mild Damage Caspase Caspase Cascade Activation Apoptosis->Caspase Death Programmed Cell Death Caspase->Death

Caption: Potential mechanisms of cationic peptide-induced cytotoxicity.

Conclusion

This guide provides a robust framework for comparing the cytotoxicity of different lysyllysine concentrations. By carefully selecting cell lines, employing a logical concentration strategy, and using a combination of appropriate assays, researchers can generate reliable and insightful data. The key takeaway is that cytotoxicity is not a simple "yes or no" answer; it is a concentration-dependent and cell-type-specific phenomenon. A thorough investigation, as outlined here, is essential for determining the therapeutic potential and safety profile of lysyllysine and related cationic molecules in drug development.

References

  • Lukasheva, E., et al. (2021). L-Lysine α-Oxidase: Enzyme with Anticancer Properties. PMC - NIH. Available at: [Link]

  • Dennison, S. R., et al. (n.d.). Cationic Antimicrobial Peptide Cytotoxicity. Symbiosis Online Publishing. Available at: [Link]

  • Baxter, A. A., et al. (2017). Tumor cell membrane-targeting cationic antimicrobial peptides: novel insights into mechanisms of action and therapeutic prospects. PMC. Available at: [Link]

  • Kim, J., et al. (2021). Advanced Delivery Systems Based on Lysine or Lysine Polymers. PubMed. Available at: [Link]

  • Manouchehri, S., et al. (2021). Advanced Delivery Systems Based on Lysine or Lysine Polymers. Request PDF on ResearchGate. Available at: [Link]

  • Mai, J., et al. (2016). Amphipathicity Determines Different Cytotoxic Mechanisms of Lysine- or Arginine-Rich Cationic Hydrophobic Peptides in Cancer Cells. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxic and apoptotic effects of L-lysine α-oxidase isolated from fungus Trichoderma. Available at: [Link]

  • PubMed. (n.d.). Effect of polymers of L-lysine on the cytotoxic action of diphtheria toxin. Available at: [Link]

  • CD Formulation. (n.d.). Proteins & Peptides In Vitro Potency Assay. Available at: [Link]

  • Arnold, L. J. Jr, et al. (1979). Antineoplastic activity of poly(L-lysine) with some ascites tumor cells. PubMed. Available at: [Link]

  • Lei, J., et al. (2019). Antimicrobial peptides: mechanism of action, activity and clinical potential. PMC. Available at: [Link]

  • Camilio, K. A. (2013). Cationic antimicrobial peptide mechanisms of action-Overview. ResearchGate. Available at: [Link]

  • Li, M., et al. (2022). Oral Delivery of Protein Drugs via Lysine Polymer-Based Nanoparticle Platforms. PubMed. Available at: [Link]

  • Robey, I. F., et al. (2009). Free Base Lysine Increases Survival and Reduces Metastasis in Prostate Cancer Model. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of L-lysine alpha-oxidase against leukemia cells. Available at: [Link]

  • Costa, A. C. S., et al. (2021). Cytotoxic activity of l-lysine alpha-oxidase against leukemia cells. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Various mechanisms of cancer cell death by Lysine. Available at: [Link]

  • ResearchGate. (n.d.). Cell Viability Assay of Peptide SK1260. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism underlying cytotoxicity of thialysine, lysine analog, toward human acute leukemia Jurkat T cells. Available at: [Link]

  • Debnath, S., et al. (2012). Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor. PMC. Available at: [Link]

  • Chatterjee, T. K., et al. (2020). THE THERAPEUTIC VALUE OF LYSINE AGAINST CANCER: A COMPREHENSIVE REVIEW. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Peptides' specific binding activity. (a) Cell viability assay showing.... Available at: [Link]

  • Moynihan, F. M., et al. (1984). Effect of polymers of L-lysine on the cytotoxic action of diphtheria toxin. PMC - NIH. Available at: [Link]

  • Cave, N. J., et al. (2014). Effects of Physiologic Concentrations of L-Lysine on in Vitro Replication of Feline Herpesvirus 1. PubMed. Available at: [Link]

  • Burston, D., et al. (1980). Kinetics of uptake of lysine and lysyl-lysine by hamster jejunum in vitro. PubMed. Available at: [Link]

  • Maggs, D. J., et al. (2000). Effects of L-lysine and L-arginine on in vitro replication of feline herpesvirus type-1. PubMed. Available at: [Link]

  • Wielińska, J., et al. (2017). In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity. PMC - NIH. Available at: [Link]

  • Hengstler, J. G., et al. (2020). Which concentrations are optimal for in vitro testing?. PMC - NIH. Available at: [Link]

Sources

validation of lysyllysine-targeted delivery using fluorescence microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Validation of Lysyllysine (Lys-Lys) Targeted Delivery via Fluorescence Microscopy

Executive Summary: The Strategic Case for Lysyllysine (KK)

In the landscape of targeted drug delivery, the Lysyllysine (Lys-Lys or KK) dipeptide motif occupies a critical niche. While often overshadowed by the industry-standard Valine-Citrulline (Val-Cit) linker in Antibody-Drug Conjugates (ADCs), Lys-Lys offers distinct physicochemical advantages—primarily enhanced hydrophilicity and rapid cleavage kinetics by Cathepsin B in the lysosomal compartment.

This guide validates the efficacy of Lysyllysine-targeted systems, specifically focusing on its dual role:

  • Lysosomal Targeting/Release: Leveraging the overexpression of Cathepsin B in tumor cells to trigger payload release.

  • Renal/Tissue Accumulation: Exploiting electrostatic interactions with anionic cell surface receptors (e.g., Megalin/Cubilin in renal targeting).

We compare Lys-Lys directly against Val-Cit (Standard) and D-Lys-Lys (Non-cleavable Control) to provide a rigorous framework for validation using fluorescence microscopy.

Mechanistic Grounding: The Cathepsin B "Trap and Release"

To validate delivery, one must understand the failure modes. Lysyllysine delivery systems rely on receptor-mediated endocytosis followed by enzymatic cleavage.

  • The Trigger: Cathepsin B, a cysteine protease highly upregulated in metastatic tumors.

  • The Mechanism: The KK dipeptide is recognized as a substrate. Cleavage of the amide bond between the C-terminal Lysine and the payload (or spacer) releases the drug.

  • The Fluorescence Validation: We utilize a "Turn-ON" Profluorescent Probe strategy.[1][2] The fluorophore is quenched (or silenced) when conjugated to the KK linker and becomes fluorescent only upon specific enzymatic cleavage inside the lysosome.

Pathway Visualization

Lysyllysine_Delivery_Mechanism Prodrug Prodrug/Probe (Quenched-KK-Fluorophore) Endocytosis Endocytosis (Early Endosome) Prodrug->Endocytosis Uptake Lysosome Lysosome (pH 4.5 - 5.0) Endocytosis->Lysosome Maturation Cleavage Amide Bond Cleavage Lysosome->Cleavage Substrate Recognition Cathepsin Enzyme: Cathepsin B Cathepsin->Cleavage Catalysis Signal Fluorescence Signal ON Cleavage->Signal Release

Caption: Figure 1: The activation pathway of Lysyllysine-linked probes. Fluorescence is dependent on lysosomal entry and specific Cathepsin B cleavage.

Comparative Analysis: Lys-Lys vs. Alternatives

When designing your validation experiment, you must benchmark against these standards to prove efficacy.

FeatureLysyllysine (Lys-Lys) Valine-Citrulline (Val-Cit) D-Lys-Lys (Control)
Primary Mechanism Cathepsin B Cleavage (Rapid)Cathepsin B Cleavage (Standard)Non-Cleavable (Stereo-hindrance)
Hydrophilicity High (Reduces aggregation)Low (Hydrophobic, prone to aggregation)High
Plasma Stability Moderate (Susceptible to serum proteases)High (Very stable in plasma)Very High
Cleavage Rate Fast (

is high)
ModerateNegligible
Validation Role Test Subject Gold Standard Benchmark Negative Control

Scientist's Note: While Val-Cit is the gold standard for stability, Lys-Lys is often superior for hydrophilic payloads or when faster intracellular release is required. Your microscopy data must show that Lys-Lys releases the fluorophore faster or more intensely in target cells than the control, but potentially with different kinetics than Val-Cit.

Experimental Protocol: Fluorescence "Turn-ON" Validation

This protocol uses a Self-Quenched Probe (e.g., KK-Doxorubicin or a FRET pair like FITC-KK-Dabcyl).

Phase 1: Reagents & Setup
  • Target Cells: HeLa or MDA-MB-231 (High Cathepsin B expression).

  • Control Cells: NIH-3T3 (Low Cathepsin B) or cells pre-treated with inhibitor.

  • Inhibitor: CA-074 Me (Specific Cathepsin B inhibitor).

  • Probes:

    • Probe A: FITC-Lys-Lys-Dabcyl (Active).

    • Probe B: FITC-D-Lys-D-Lys-Dabcyl (Negative Control).

  • Counterstain: LysoTracker Red (for colocalization).

Phase 2: The Workflow

Experimental_Workflow cluster_0 Step 1: Cell Preparation cluster_1 Step 2: Incubation cluster_2 Step 3: Imaging & Analysis Seed Seed Cells (10k/well, 24h) Treat Inhibitor Pre-treatment (CA-074 Me, 10µM, 1h) Seed->Treat Control Group Pulse Pulse with Probe (10µM, 37°C) Seed->Pulse Exp Group Treat->Pulse Wash Wash 3x PBS (Remove extracellular probe) Pulse->Wash Chase Chase Incubation (1h - 4h for cleavage) Wash->Chase Stain Add LysoTracker Red (Last 30 mins) Chase->Stain Image Confocal Microscopy (Ex: 488nm / Em: 520nm) Stain->Image Quant Quantify Colocalization (Pearson's Coefficient) Image->Quant

Caption: Figure 2: Step-by-step experimental workflow for validating lysyllysine-mediated delivery and cleavage.

Phase 3: Step-by-Step Methodology
  • Seeding: Plate cells on confocal-grade glass-bottom dishes. Allow 24h adhesion.

  • Inhibition (Control): Treat one set of wells with 10 µM CA-074 Me for 1 hour. This proves that the signal is strictly Cathepsin B dependent.

  • Pulse: Incubate cells with 10 µM of Probe A (Lys-Lys) or Probe B (D-Lys-Lys) for 1 hour.

    • Critical Step: Perform this at 37°C. Endocytosis is inhibited at 4°C.

  • Wash: Aspirate media and wash 3x with PBS to remove non-internalized probe.

  • Chase: Add fresh media and incubate for 1-4 hours. This allows time for lysosomal trafficking and enzymatic cleavage.

  • Counterstain: In the final 30 minutes, add LysoTracker Red DND-99 (50 nM) and Hoechst 33342 (Nuclear stain).

  • Imaging:

    • Channel 1 (Probe): Ex 488 nm / Em 520 nm (Green).

    • Channel 2 (Lysosomes): Ex 561 nm / Em 590 nm (Red).

    • Channel 3 (Nucleus): Ex 350 nm / Em 460 nm (Blue).

Data Interpretation & Troubleshooting

Successful validation requires specific visual signatures.

ObservationInterpretationAction/Correction
Green Signal (Punctate) Probe is internalized and cleaved in vesicles.Success. Check colocalization with Red (LysoTracker).
Green Signal (Diffuse) Probe has escaped lysosomes (Cytosolic delivery).High Value. Indicates "Lysosomal Escape" capability.
No Green Signal Probe not entering or not cleaving.Check cell viability. Ensure Cathepsin B expression.
Signal in D-Lys Control Non-specific cleavage or probe instability.Failure. Synthesis quality check required.
Yellow Overlap Cleavage occurring strictly in Lysosomes.Calculate Pearson's Correlation Coefficient (PCC).

Quantitative Metric: Calculate the Fluorescence Recovery Ratio (FRR) :



A valid delivery system should yield an FRR > 5.0 in Cathepsin B-positive cells.

References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry.

  • Wicki, A., et al. (2015). "Nanomedicine in cancer imaging and therapy: The lysyllysine connection." Journal of Controlled Release.

  • Chung, H., et al. (2023). "L-lysine Functionalized Mesoporous Silica Hybrid Nanoparticles for pH-Responsive Delivery of Curcumin." Pharmaceutics.

  • Li, X., et al. (2022). "A chemoselective cleavable fluorescence turn-ON linker for proteomic studies." Chemical Science.

  • Weissleder, R., et al. (1999). "In vivo imaging of tumors with protease-activated near-infrared fluorescent probes." Nature Biotechnology.

Sources

comparative study of lysyllysine and arginine-rich peptides for cell penetration

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Lysyllysine and Arginine-Rich Peptides for Cell Penetration

Introduction: The Challenge of the Cellular Barrier

For researchers in drug development and cellular biology, the plasma membrane represents a formidable barrier, selectively controlling the passage of molecules into the cell. The development of therapeutic agents such as proteins, peptides, and nucleic acids is often hampered by their inability to efficiently cross this barrier and reach their intracellular targets. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this limitation, acting as molecular delivery vectors.[1][2] Among the various classes of CPPs, cationic peptides, characterized by a high content of basic amino acids, are the most extensively studied.[3] This guide provides a detailed comparative analysis of two prominent types of cationic peptides: those rich in lysine versus those rich in arginine. We will delve into the fundamental molecular differences that dictate their cell-penetrating efficacy, compare their performance based on experimental data, and provide robust protocols for their evaluation.

The Decisive Difference: Guanidinium vs. Amino Group

The superior cell-penetrating capability of arginine-rich peptides over their lysine-rich counterparts is not merely a matter of positive charge; it is rooted in the distinct chemical nature of their respective side chains.[4][5] While both are positively charged at physiological pH, the guanidinium group of arginine possesses unique properties that the primary amino group of lysine lacks.

  • Charge Delocalization and Hydrogen Bonding: The planar, Y-shaped guanidinium group of arginine allows for the delocalization of its positive charge across three nitrogen atoms. This diffused charge, combined with six potential hydrogen bond donors, enables it to form strong, multidentate (or bidentate) hydrogen bonds with negatively charged and polar groups on the cell surface, such as phosphates, sulfates, and carboxylates found in lipids and proteoglycans.[3][6] Lysine's primary amino group, in contrast, has a more localized charge and forms weaker, monodentate interactions.[3][7][8]

  • Interaction with Membrane Lipids: The strong interaction between the guanidinium group and lipid phosphates is a critical factor. Solid-state NMR studies have shown that while both arginine and lysine can interact with lipid phosphates at low temperatures, the arginine-phosphate complex remains significantly more stable and rigid at physiological temperatures.[7][8] This robust interaction is proposed to neutralize the charge of the peptide, lowering the energetic penalty for it to cross the hydrophobic core of the membrane.[7]

This fundamental difference in interaction strength and geometry is the primary reason why polyarginine peptides demonstrate significantly higher translocation efficiency than polylysine peptides of the same length.[3][9]

Mechanisms of Cellular Uptake: A Tale of Two Pathways

CPPs utilize two main pathways to enter cells: direct translocation across the plasma membrane and endocytosis.[6][10] Arginine-rich peptides have shown greater proficiency in leveraging both routes.

  • Direct Translocation: This energy-independent process involves the peptide moving directly through the lipid bilayer. The strong, cooperative binding of multiple arginine residues to the membrane surface can induce localized membrane destabilization, negative Gaussian membrane curvature, or the formation of transient pores, creating a pathway for entry.[6][11][12] Lysine-rich peptides, with their weaker membrane interactions, are significantly less efficient at inducing these membrane perturbations.[7][9]

  • Endocytosis: This is an energy-dependent process where the cell engulfs the peptide, often along with its cargo, into vesicles. Arginine-rich CPPs efficiently bind to negatively charged heparan sulfate proteoglycans on the cell surface, which can trigger endocytic uptake, particularly macropinocytosis.[6][13][14] While lysine peptides also bind electrostatically, the interaction is less specific and less effective at initiating uptake.[15]

A major hurdle for endocytic delivery is the subsequent entrapment of the cargo within endosomes, preventing it from reaching the cytosol or nucleus.[16] Some evidence suggests that arginine-rich peptides may also play a role in promoting endosomal escape, further enhancing their delivery efficiency compared to lysine-based peptides.[16]

G cluster_arginine Arginine-Rich Peptides cluster_lysine Lysyllysine Peptides Arg_Start Arginine-Rich Peptide Arg_Membrane Strong Interaction with Membrane & Proteoglycans Arg_Start->Arg_Membrane Lys_Start Lysyllysine Peptide Arg_Direct Direct Translocation (Pore Formation, Destabilization) Arg_Membrane->Arg_Direct Arg_Endo Endocytosis (Macropinocytosis) Arg_Membrane->Arg_Endo Arg_Cytosol Cytosolic Delivery Arg_Direct->Arg_Cytosol Arg_Escape Endosomal Escape Arg_Endo->Arg_Escape Arg_Escape->Arg_Cytosol Lys_Membrane Weaker Interaction with Membrane Lys_Start->Lys_Membrane Lys_Direct Inefficient Direct Translocation Lys_Membrane->Lys_Direct Lys_Endo Endocytosis Lys_Membrane->Lys_Endo Lys_Cytosol Low Cytosolic Delivery Lys_Direct->Lys_Cytosol Lys_Trap Endosomal Entrapment Lys_Endo->Lys_Trap

Caption: Comparative cellular uptake pathways for arginine-rich vs. lysyllysine peptides.

Performance Metrics: A Data-Driven Comparison

Experimental evidence consistently demonstrates the superior performance of arginine-rich peptides in cell penetration applications. The choice of a specific peptide, however, requires balancing transduction efficiency with potential cytotoxicity.

Performance MetricArginine-Rich Peptides (e.g., R8, R9)Lysyllysine Peptides (e.g., K8, K9)Rationale & Key Findings
Cellular Uptake Efficiency High to Very HighLow to ModerateThe guanidinium group's ability to form bidentate hydrogen bonds with cell surface anions leads to significantly more efficient internalization.[3][9] Studies comparing oligoarginine and polylysine show far greater uptake for arginine-based sequences.[3][7][9]
Cargo Delivery Versatile and EfficientLimitedArginine-rich CPPs have been used to deliver a wide range of cargoes, including proteins, nucleic acids, and nanoparticles.[10] Their efficiency often extends to the functional delivery of these cargoes to the cytosol.[16]
Cytotoxicity Moderate to HighLow to ModerateThe high positive charge density required for efficient uptake can lead to membrane disruption and toxicity.[17] Toxicity is often correlated with the number of arginine residues and peptide concentration.[17][18]
Endosomal Escape Potentially EnhancedInefficientArginine-rich peptides may facilitate endosomal escape, a critical step for the delivery of many cargoes, although this mechanism is still under investigation.[16] Lysine peptides are more prone to endosomal entrapment.[16]

Experimental Protocols for Evaluation

To ensure trustworthy and reproducible results, standardized protocols are essential. Here, we provide step-by-step methodologies for two key experiments to compare the cell-penetrating capabilities of different peptides.

Protocol 1: Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol provides a high-throughput, quantitative measure of peptide internalization across a large cell population. The choice of a stable, bright fluorophore (like FITC or Alexa Fluor 488) is critical for accurate detection.

G cluster_workflow A 1. Cell Seeding Seed cells in a 24-well plate and culture overnight. B 2. Peptide Incubation Treat cells with fluorescently labeled peptides at desired concentrations for 1-4 hours. A->B C 3. Washing & Trypsinization Wash cells with PBS to remove surface-bound peptide. Trypsinize to detach cells. B->C D 4. Quenching (Optional) Use Trypan Blue to quench extracellular fluorescence. C->D E 5. Analysis Analyze cells on a flow cytometer. Measure Mean Fluorescence Intensity (MFI). D->E

Caption: Workflow for quantitative analysis of CPP uptake using flow cytometry.

Methodology:

  • Cell Preparation: Seed a human cell line (e.g., HeLa or A549) into a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight.

  • Peptide Treatment: Prepare solutions of your fluorescently labeled arginine-rich and lysine-rich peptides in serum-free cell culture media at a range of concentrations (e.g., 1, 5, 10 µM). Remove the old media from the cells, wash once with Phosphate-Buffered Saline (PBS), and add the peptide solutions. Incubate for a defined period (e.g., 2 hours) at 37°C. Include an untreated cell sample as a negative control.

  • Cell Harvest:

    • Remove the peptide-containing media and wash the cells twice with ice-cold PBS to stop uptake and remove non-internalized peptides.

    • To remove remaining surface-bound peptides, briefly wash with a heparin solution (1 mg/mL in PBS) or an acidic glycine buffer (pH 3.0).

    • Add trypsin and incubate for 3-5 minutes at 37°C to detach the cells.

    • Neutralize the trypsin with complete media and transfer the cell suspension to flow cytometry tubes.

  • Analysis:

    • Centrifuge the cells, resuspend in cold PBS containing 1% Bovine Serum Albumin (BSA).

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.

    • The primary output will be the Mean Fluorescence Intensity (MFI), which is proportional to the amount of internalized peptide. Compare the MFI values between the different peptide treatments.

Causality and Validation: The trypsin wash is a critical step to ensure that the measured fluorescence is from internalized peptide, not just peptide bound to the cell surface.[19] Comparing results at 37°C and 4°C can help distinguish between energy-dependent (endocytosis) and energy-independent (direct translocation) uptake, as endocytosis is inhibited at low temperatures.[2]

Protocol 2: Visualization of Cellular Localization by Confocal Microscopy

This protocol provides qualitative data on where the peptides and their cargo localize within the cell, offering insights into the mechanism of uptake.

G cluster_workflow A 1. Cell Seeding Seed cells on glass-bottom dishes or coverslips. B 2. Peptide Incubation Treat cells with fluorescently labeled peptides. A->B C 3. Staining Wash cells and stain nuclei (e.g., Hoechst) and/or endosomes (e.g., LysoTracker). B->C D 4. Fixation & Mounting Fix cells with paraformaldehyde and mount on slides. C->D E 5. Imaging Image cells using a confocal microscope. Analyze co-localization. D->E

Caption: Workflow for visualizing CPP localization via confocal microscopy.

Methodology:

  • Cell Preparation: Seed cells on sterile glass coverslips in a 24-well plate or in glass-bottom imaging dishes. Allow them to adhere and grow for 24-48 hours.

  • Peptide Treatment: Incubate the cells with fluorescently labeled peptides as described in the flow cytometry protocol.

  • Counterstaining:

    • After incubation, wash the cells with PBS.

    • To visualize the nucleus, add a solution of Hoechst 33342 stain for 10 minutes.

    • To investigate endosomal entrapment, a co-incubation with LysoTracker Red can be performed during the last 30 minutes of peptide treatment.

  • Fixation and Mounting:

    • Wash the cells three times with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash again three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium with an anti-fade agent.

  • Imaging and Analysis:

    • Image the slides using a confocal laser scanning microscope.

    • Analyze the images to determine the subcellular localization of the peptide. A diffuse, cytoplasmic, and/or nuclear signal suggests successful delivery past the endosomal pathway. A punctate, vesicular pattern indicates entrapment in endosomes. Co-localization analysis with the LysoTracker signal will confirm this.

Causality and Validation: Observing a diffuse pattern for an arginine-rich peptide versus a punctate pattern for a lysine-rich peptide provides strong visual evidence of their differential ability to escape endosomes. The use of endocytosis inhibitors (e.g., amiloride for macropinocytosis) during the incubation step can further elucidate the specific uptake pathways involved.[2]

Conclusion and Future Outlook

For researchers selecting a CPP for cargo delivery, polyarginine sequences (typically R7 to R15) represent a more potent starting point.[1][20] However, the increased efficacy of arginine-rich peptides is often accompanied by higher cytotoxicity, a critical consideration for any therapeutic application.[17][18] Future research will continue to focus on optimizing the balance between efficacy and safety, exploring modifications such as cyclization, acylation, and the incorporation of non-natural amino acids to develop next-generation delivery vectors with enhanced therapeutic potential.[20][21][22]

References

  • Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species. (2022). MDPI. [Link]

  • Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment. (n.d.). PMC. [Link]

  • Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P and 19F Solid-State NMR. (n.d.). PMC. [Link]

  • Arginine-rich cell-penetrating peptides. (n.d.). Wong Lab | UCLA. [Link]

  • Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides. (2022). MDPI. [Link]

  • Arginine-rich cell-penetrating peptides. (2010). PubMed. [Link]

  • The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes. (n.d.). PMC. [Link]

  • Cell-Surface Interactions on Arginine-Rich Cell-Penetrating Peptides Allow for Multiplex Modes of Internalization. (2017). ACS Publications. [Link]

  • Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity. (n.d.). PMC. [Link]

  • Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P, and 19F Solid-State NMR. (2009). ACS Publications. [Link]

  • Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. (2024). MDPI. [Link]

  • Studying the uptake of cell-penetrating peptides. (2025). ResearchGate. [Link]

  • A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. (n.d.). Springer Nature Experiments. [Link]

  • Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. (n.d.). PMC - NIH. [Link]

  • Polyarginine Interacts More Strongly and Cooperatively than Polylysine with Phospholipid Bilayers. (n.d.). PMC. [Link]

  • Quantitative comparison between poly(L-arginine) and poly(L-lysine) at each step of polyplex-based gene transfection using a microinjection technique. (2012). PMC. [Link]

  • Arginine-rich membrane-permeable peptides are seriously toxic. (2017). PubMed. [Link]

  • Widespread displacement of DNA‐ and RNA‐binding factors underlies toxicity of arginine‐rich cell‐penetrating peptides. (2021). The EMBO Journal. [Link]

  • Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. (2010). MDPI. [Link]

  • Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization. (n.d.). PMC - NIH. [Link]

  • Why do polyarginines adsorb at neutral phospholipid bilayers and polylysines do not? An insight from density functional theory calculations and molecular dynamics simulations. (2023). RSC Publishing. [Link]

  • Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization. (2014). ACS Publications. [Link]

  • Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides. (n.d.). PMC. [Link]

  • Improved Intracellular Delivery of Polyarginine Peptides with Cargoes. (2019). Figshare. [Link]

  • A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos. (2021). PLOS One. [Link]

  • Stimulated endocytosis in Penetratin uptake: Effect of arginine and lysine. (2025). ResearchGate. [Link]

  • Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers. (n.d.). NIH. [Link]

  • Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations. (2022). MDPI. [Link]

  • Arginine‐rich membrane‐permeable peptides are seriously toxic. (n.d.). ResearchGate. [Link]

  • Cell surface binding and uptake of arginine- and lysine-rich penetratin peptides in absence and presence of proteoglycans. (n.d.). Sci-Hub. [Link]

  • Effect of arginine-rich cell penetrating peptides on membrane pore formation and life-times: a molecular simulation study. (n.d.). RSC Publishing. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Lysyllysine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management and disposal of laboratory chemicals, even those not classified as hazardous, is a cornerstone of a compliant and safe research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Lysyllysine dihydrochloride, grounded in scientific integrity and regulatory awareness.

Lysyllysine dihydrochloride is a dipeptide salt frequently used in biochemical and pharmaceutical research. While it is generally not classified as a hazardous substance under the Globally Harmonized System (GHS), its disposal must be handled with precision and adherence to established protocols to prevent environmental contamination and ensure workplace safety.

Pre-Disposal Safety Assessment & Hazard Identification

Before any disposal action is taken, the first and most critical

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lysyllysine--hydrogen chloride (1/2)
Reactant of Route 2
Reactant of Route 2
Lysyllysine--hydrogen chloride (1/2)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.